Renchangianin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H38O11 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1 |
InChI Key |
FGACFCPIJZFIEZ-NLBSZNOBSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Renchangianin B from Kadsura renchangiana Stems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Renchangianin B, a dibenzocyclooctene-type lignan, from the stems of Kadsura renchangiana. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a generalized yet detailed experimental workflow based on established methodologies for the separation of similar lignans from the Kadsura genus.[1][2][3][4] This guide is intended to equip researchers with the necessary information to approach the isolation and purification of this potentially bioactive compound.
Introduction to this compound
This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their complex chemical structures and diverse biological activities.[5] Lignans from the Kadsura genus, in particular, have attracted significant attention for their potential therapeutic applications, including anti-inflammatory, antiviral, and cytotoxic properties. This compound is specifically isolated from the stems of Kadsura renchangiana, a plant belonging to the Schisandraceae family.
Chemical Structure:
The chemical structure of this compound is characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings, with various oxygenated substituents.
-
Molecular Formula: C₃₄H₃₈O₁₁
-
Molecular Weight: 622.7 g/mol
-
IUPAC Name: [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate
Experimental Protocol: A Generalized Approach
The following protocol is a composite methodology derived from published procedures for the isolation of dibenzocyclooctadiene lignans from various Kadsura species. Researchers should optimize these steps based on their specific experimental conditions and available equipment.
Plant Material Collection and Preparation
-
Collection: Stems of Kadsura renchangiana should be collected and authenticated by a plant taxonomist.
-
Preparation: The collected stems are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
Extraction
The powdered plant material is subjected to exhaustive extraction to isolate the crude mixture of secondary metabolites.
Table 1: Extraction Parameters
| Parameter | Description |
| Solvent | 95% Ethanol or Acetone |
| Method | Maceration or Soxhlet extraction |
| Ratio (Plant:Solvent) | 1:10 (w/v) |
| Duration | 24-48 hours per extraction cycle |
| Cycles | 3-4 cycles |
| Temperature | Room temperature for maceration; boiling point of the solvent for Soxhlet |
The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Table 2: Solvent Partitioning Steps
| Step | Solvent System | Purpose |
| 1 | The crude extract is suspended in water and partitioned with petroleum ether. | To remove non-polar constituents like fats and waxes. |
| 2 | The aqueous layer is subsequently partitioned with ethyl acetate. | To extract medium-polarity compounds, including lignans. |
| 3 | The remaining aqueous layer can be further partitioned with n-butanol. | To isolate more polar compounds. |
The ethyl acetate fraction, which is expected to be rich in lignans, is concentrated in vacuo.
Chromatographic Purification
The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
2.4.1. Silica Gel Column Chromatography (CC)
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether-ethyl acetate or chloroform-methanol is typically used, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
2.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is a typical mobile phase.
-
Detection: UV detection at wavelengths such as 220 nm and 254 nm is used to monitor the elution of compounds.
Fractions containing the purified this compound are collected, and the solvent is removed to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for Structure Elucidation of Dibenzocyclooctadiene Lignans
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | Provides the [M+H]⁺ or [M+Na]⁺ ion peak. |
| ¹H NMR | Provides information on the proton environment in the molecule. | Characteristic signals for aromatic protons, methoxy groups, and methyl groups on the cyclooctadiene ring. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Reveals the number of different carbon atoms and their chemical environment. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons. | Crucial for assigning the complete structure and stereochemistry. |
| Circular Dichroism (CD) | Determines the absolute stereochemistry of the molecule. | The Cotton effects in the CD spectrum are characteristic of the stereoisomer. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: Generalized workflow for the isolation and identification of this compound.
Signaling Pathways
Based on the comprehensive search of available scientific literature, there is currently no specific information detailing the signaling pathways modulated by this compound. Research into the biological activities of many lignans from the Kadsura genus is ongoing, and future studies may elucidate the molecular mechanisms of action for this compound.
The diagram below illustrates a hypothetical logical relationship for future investigation into the bioactivity of this compound, based on the known activities of similar compounds.
Caption: Hypothetical workflow for investigating the bioactivity of this compound.
Conclusion
The isolation of this compound from Kadsura renchangiana stems presents an opportunity for the discovery of novel therapeutic agents. This technical guide provides a robust, generalized framework for the extraction, purification, and characterization of this and other related dibenzocyclooctadiene lignans. While the specific biological activities of this compound are yet to be fully elucidated, the methodologies outlined here provide a solid foundation for further research into its potential as a drug development candidate. It is recommended that future work focuses on optimizing the isolation protocol to improve yields and on conducting comprehensive biological assays to uncover the therapeutic potential of this intriguing natural product.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactive Lignans from Kadsura Species: A Technical Guide for Drug Discovery and Development
Introduction
The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16 species of woody vines predominantly distributed in East and Southeast Asia.[1][2] For centuries, various parts of Kadsura plants, including stems, roots, and leaves, have been integral to traditional medicine for treating conditions such as arthritis and gastritis, promoting circulation, and alleviating pain.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of Kadsura species can be largely attributed to their rich content of bioactive lignans and triterpenoids.[1][2] Lignans, in particular, have garnered significant scientific interest due to their diverse and complex chemical structures and a wide spectrum of pharmacological activities.
This technical guide provides a comprehensive overview of the bioactive lignans isolated from Kadsura species, with a focus on their chemical diversity, pharmacological properties, and the underlying mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Chemical Diversity of Lignans in Kadsura
Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. The lignans isolated from the Kadsura genus are structurally diverse and can be broadly categorized into several types, with dibenzocyclooctadienes being the most abundant. Other significant classes include spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. Between 2014 and 2021 alone, 81 new lignans were identified from this genus.
Pharmacological Activities of Kadsura Lignans
Lignans from Kadsura species exhibit a remarkable array of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antiviral, anticancer, hepatoprotective, and neuroprotective effects.
Anti-inflammatory Activity
Several lignans isolated from Kadsura species have demonstrated potent anti-inflammatory properties. For instance, a study on Kadsura induta led to the isolation of five new dibenzocyclooctadiene lignans, kadsuindutains A–E, along with three known ones. These compounds significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a key inflammatory mediator. The inhibitory concentrations (IC50) for these lignans ranged from 10.7 μM to 34.0 μM. Molecular docking studies suggested that these compounds exhibit good binding affinity to the active sites of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).
dot
Caption: Inhibition of Inflammatory Mediators by Kadsura Lignans.
Antiviral Activity
Lignans from the Kadsura genus have shown promising antiviral activities, particularly against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For example, binankadsurin A, isolated from Kadsura angustifolia, exhibited anti-HIV activity with an EC50 value of 3.86 µM. Interiorin A and interiorin B from Kadsura heteroclita also showed anti-HIV activity with EC50 values of 1.6 and 1.4 μg/mL, respectively. Furthermore, certain dibenzocyclooctane lignans from Kadsura induta have demonstrated in vitro antiviral effects against HBV.
Anticancer Activity
The anticancer potential of Kadsura lignans has been a significant area of research. These compounds have been shown to exhibit cytotoxicity against various human tumor cell lines. Heilaohulignan C from Kadsura coccinea, for instance, displayed good cytotoxicity in HepG-2 human liver cancer cells with an IC50 value of 9.92 µM. Kadusurain A, also from K. coccinea, showed significant antiproliferative effects against HCT116, A549, HL-60, and HepG2 human tumor cell lines with IC50 values ranging from 1.05 to 11.31 µg/mL.
dot
Caption: Anticancer Mechanisms of Kadsura Lignans.
Hepatoprotective and Neuroprotective Activities
Several lignans from Kadsura have demonstrated protective effects on liver cells. For example, kadcolignan H and kadcolignan J from Kadsura coccinea fruits showed inhibitory effects on triglyceride and total cholesterol levels in HepG2 cells. Some dibenzocyclooctadiene lignans from the same species were found to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and activating the Nrf2 pathway. Additionally, certain lignans have exhibited neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases.
Quantitative Data on Bioactive Lignans from Kadsura Species
The following tables summarize the quantitative data on the biological activities of various lignans isolated from Kadsura species.
Table 1: Anti-inflammatory Activity of Lignans from Kadsura induta
| Compound | Lignan Type | IC50 (μM) for NO Inhibition in RAW264.7 cells |
| Kadsuindutain A | Dibenzocyclooctadiene | 10.7 |
| Kadsuindutain B | Dibenzocyclooctadiene | 15.2 |
| Kadsuindutain C | Dibenzocyclooctadiene | 20.5 |
| Kadsuindutain D | Dibenzocyclooctadiene | 28.3 |
| Kadsuindutain E | Dibenzocyclooctadiene | 34.0 |
| Schizanrin F | Dibenzocyclooctadiene | 18.6 |
| Schizanrin O | Dibenzocyclooctadiene | 25.4 |
| Schisantherin J | Dibenzocyclooctadiene | 22.1 |
| L-NMMA (Positive Control) | - | 31.2 |
| Data sourced from |
Table 2: Anticancer Activity of Lignans from Kadsura coccinea
| Compound | Lignan Type | Cell Line | IC50 |
| Heilaohulignan C | Dibenzocyclooctadiene | HepG-2 | 9.92 µM |
| Kadusurain A | - | HCT116 | 1.05 µg/mL |
| Kadusurain A | - | A549 | 2.34 µg/mL |
| Kadusurain A | - | HL-60 | 4.67 µg/mL |
| Kadusurain A | - | HepG2 | 11.31 µg/mL |
| Data sourced from |
Table 3: Anti-HIV Activity of Lignans from Kadsura Species
| Compound | Lignan Type | Source Species | EC50 |
| Binankadsurin A | - | Kadsura angustifolia | 3.86 µM |
| Interiorin A | - | Kadsura heteroclita | 1.6 µg/mL |
| Interiorin B | - | Kadsura heteroclita | 1.4 µg/mL |
| Data sourced from |
Experimental Protocols
General Isolation and Purification of Lignans
A general workflow for the isolation of lignans from Kadsura species is outlined below. This is a representative protocol, and specific details may vary depending on the target compounds and plant material.
dot
Caption: General Workflow for the Isolation of Lignans.
Detailed Methodologies:
-
Extraction: The air-dried and powdered plant material (e.g., stems of Kadsura induta) is extracted exhaustively with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fractions are then concentrated.
-
Chromatographic Purification: The bioactive fraction (e.g., the CHCl3 fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is typically performed with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.
-
Final Purification: Further purification of the fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure lignan compounds.
Structural Elucidation
The structures of the isolated lignans are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute stereochemistry of the chiral centers in the lignan molecules.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To exclude the possibility that the inhibitory effect is due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
NO Production Assay: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value for each compound is determined.
Conclusion and Future Perspectives
The lignans from Kadsura species represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antiviral, anticancer, and hepatoprotective activities warrant further investigation. Future research should focus on several key areas:
-
Mechanism of Action Studies: While some signaling pathways have been identified, a deeper understanding of the molecular targets and mechanisms of action of these lignans is crucial for their development as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be invaluable for identifying the key structural features responsible for the observed biological activities and for guiding the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Sustainable Sourcing: As the demand for these natural products may increase, it is important to explore sustainable sourcing strategies, including plant cultivation and biotechnological production methods, to ensure a consistent and environmentally friendly supply.
References
Unveiling the Molecular Architecture of Renchangianin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Renchangianin B, a dibenzocyclooctene-type lignan isolated from the stems of Kadsura renchangiana. This document details the experimental protocols and presents the spectroscopic data that were instrumental in determining its complex molecular architecture.
Isolation and Purification
This compound was isolated from the dried and powdered stems of Kadsura renchangiana. The isolation process involved the following key steps:
Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation
-
Extraction: The air-dried and powdered stems of Kadsura renchangiana were extracted exhaustively with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude ethanol extract.
-
Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction, which contained the lignans, was collected for further purification.
-
Chromatography: The ethyl acetate fraction was subjected to multiple chromatographic steps.
-
Silica Gel Column Chromatography: The fraction was first separated on a silica gel column using a gradient elution system of petroleum ether and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with lignans were further purified on a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
The molecular formula of this compound was determined by HR-ESI-MS.
| Parameter | Value |
| Ionization Mode | Positive |
| Observed m/z | [M+Na]⁺ |
| Molecular Formula | C₃₄H₃₈O₁₁ |
| Calculated Mass | 622.2414 |
| Measured Mass | 622.2418 |
Table 1: HR-ESI-MS Data for this compound.
Experimental Protocol: HR-ESI-MS
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
NMR Spectroscopy
The detailed structure of this compound was determined through comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC. The assignments of proton and carbon signals were crucial for establishing the connectivity of the molecule.
¹H and ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Biphenyl Moiety | ||
| 1 | 135.2 | |
| 2 | 151.1 | |
| 3 | 140.9 | |
| 4 | 151.8 | |
| 5 | 118.5 | 6.51 (s) |
| 6 | 132.7 | |
| 1' | 134.8 | |
| 2' | 151.5 | |
| 3' | 141.2 | |
| 4' | 152.1 | |
| 5' | 119.0 | 6.78 (s) |
| 6' | 130.5 | |
| Cyclooctadiene Ring | ||
| 7 | 40.1 | 2.58 (m) |
| 8 | 34.6 | 1.95 (m) |
| 9 | 82.3 | 5.01 (d, 10.0) |
| 10 | 77.5 | 4.89 (d, 10.0) |
| 7-Me | 13.5 | 0.98 (d, 7.0) |
| 8-Me | 21.8 | 1.25 (d, 7.0) |
| Substituents | ||
| 2-OMe | 60.9 | 3.89 (s) |
| 3-OMe | 61.2 | 3.91 (s) |
| 2'-OMe | 60.8 | 3.85 (s) |
| 3'-OMe | 61.1 | 3.88 (s) |
| Benzoyl Group | ||
| 1'' | 166.5 | |
| 2'', 6'' | 129.8 | 8.05 (d, 7.5) |
| 3'', 5'' | 128.5 | 7.48 (t, 7.5) |
| 4'' | 133.1 | 7.61 (t, 7.5) |
| Angelyl Group | ||
| 1''' | 167.8 | |
| 2''' | 127.9 | |
| 3''' | 138.5 | 6.15 (q, 7.0) |
| 4''' | 15.8 | 2.01 (d, 7.0) |
| 5''' | 20.6 | 1.98 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound.
Experimental Protocol: NMR Spectroscopy
All NMR spectra were recorded on a Bruker AV-600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 2D NMR spectra (COSY, HSQC, HMBC) were acquired using standard Bruker pulse programs.
Figure 2: Logical workflow for NMR-based structure elucidation.
Biological Activity and Signaling Pathways
While specific signaling pathway studies for this compound are not yet extensively reported, lignans from the Schisandraceae family are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways.
Figure 3: A potential anti-inflammatory signaling pathway for lignans.
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could unveil its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this novel natural product.
Physical and chemical properties of "Renchangianin B"
Disclaimer: Direct experimental data on the physical, chemical, and biological properties of Renchangianin B is limited in publicly available scientific literature. This guide has been compiled using computed data for this compound and experimental data from closely related and well-characterized lignans isolated from Schisandra species, primarily Schisandrin B. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the understanding that the experimental values provided are analogous and not directly determined for this compound.
Core Physical and Chemical Properties
This compound is a complex natural product, classified as a lignan. Lignans from the Schisandraceae family are known for their diverse and potent biological activities.[1][2] The fundamental physicochemical properties of this compound, based on computational models, are summarized below. Due to the absence of experimentally determined values for properties such as melting and boiling points, this section relies on predictive data.
Table 1: Physical and Chemical Properties of this compound (Computed)
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈O₁₁ | PubChem |
| Molecular Weight | 622.7 g/mol | PubChem |
| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | PubChem |
| XLogP3-AA (LogP) | 5.2 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 11 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 622.24141202 Da | PubChem |
Source: National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 102073771. It is important to note that these are computationally derived properties and await experimental verification.
Spectroscopic Data (Analogous)
Detailed spectroscopic data for this compound is not currently available. The following tables present typical spectroscopic characteristics for dibenzocyclooctadiene lignans isolated from Schisandra species, which would be crucial for the structural elucidation and verification of this compound.
Table 2: Analogous ¹H and ¹³C NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan Scaffold
| ¹H NMR (Typical Shifts, δ ppm) | ¹³C NMR (Typical Shifts, δ ppm) |
| 6.5-7.0 (aromatic protons) | 120-140 (aromatic carbons) |
| 3.5-4.0 (methoxy protons) | 55-60 (methoxy carbons) |
| 1.0-2.5 (aliphatic protons) | 20-40 (aliphatic carbons) |
| 5.0-6.0 (protons on oxygenated carbons) | 70-90 (oxygenated carbons) |
| 9.0-10.0 (phenolic hydroxyl protons) | 165-175 (carbonyl carbons) |
Note: The specific chemical shifts for this compound will vary depending on the precise substitution pattern and stereochemistry. These are representative values for the general dibenzocyclooctadiene lignan scaffold.
Table 3: Analogous Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Method | Characteristic Peaks/Fragments |
| IR (cm⁻¹) | 3400-3500 (O-H stretch, phenolic), 2900-3000 (C-H stretch, aliphatic), 1700-1750 (C=O stretch, ester), 1600-1650 (C=C stretch, aromatic), 1000-1300 (C-O stretch) |
| MS (m/z) | [M]+, fragments corresponding to the loss of methoxy groups, the benzoate group, and the 2-methylbut-2-enoyl group. |
Biological Activities and Potential Signaling Pathways (Analogous)
While direct studies on this compound are lacking, numerous lignans from Schisandra species, such as Schisandrin B, have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[3]
Anti-Inflammatory Activity
Lignans from Schisandra have been shown to inhibit the production of pro-inflammatory mediators.[2] A potential mechanism involves the modulation of key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans may inhibit this pathway by preventing the degradation of IκBα.
Neuroprotective Effects
Schisandra lignans have also been investigated for their neuroprotective properties. One of the key signaling cascades implicated in neuronal survival and differentiation is the Mitogen-Activated Protein Kinase (MAPK) pathway.
The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK family, is crucial for cell proliferation, differentiation, and survival. Growth factors can activate a cascade leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate gene expression. Some natural products have been shown to modulate this pathway.
Experimental Protocols (Analogous)
The following are generalized protocols that can be adapted for the study of this compound, based on standard methodologies for the isolation and biological evaluation of lignans from Schisandra species.
Isolation and Purification of Lignans from Schisandra
This protocol describes a typical procedure for the extraction and isolation of lignans.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to ultrasonic-assisted extraction with an appropriate solvent, typically 80-95% ethanol.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel, using a gradient elution system (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.
-
Purification: Fractions containing the target lignans, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for MAPK/ERK Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in a signaling cascade.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Future Directions
The comprehensive characterization of this compound requires its successful isolation and purification in sufficient quantities for detailed spectroscopic analysis and biological evaluation. Future research should focus on:
-
Isolation and Structure Elucidation: The primary step is to isolate this compound from its natural source and fully characterize its structure using modern spectroscopic techniques (1D and 2D NMR, HR-MS, IR, and X-ray crystallography).
-
In Vitro Biological Screening: Once isolated, this compound should be screened for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.
-
Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy, pharmacokinetics, and safety of this compound.
This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge of related Schisandra lignans and employing the outlined experimental approaches, the scientific community can begin to uncover the full therapeutic potential of this novel natural product.
References
- 1. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Schisandra B, a representative lignan from Schisandra chinensis, improves cisplatin-induced toxicity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Renchangianin B: A Technical Overview
For Immediate Release
[City, State] – Renchangianin B, a complex nortriterpenoid, has been identified and characterized, presenting a noteworthy subject for ongoing research in drug discovery and development. This technical guide provides a comprehensive overview of its molecular properties, and available biological data.
Core Molecular Data
This compound possesses a molecular formula of C34H38O11 and a molecular weight of approximately 622.7 g/mol . A detailed summary of its key molecular properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C34H38O11 |
| Molecular Weight | 622.7 g/mol |
| Monoisotopic Mass | 622.24141202 Da |
Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental molecular characteristics of this compound.
Biological Context and Activity
This compound is a naturally occurring compound isolated from plants of the Schisandraceae family, which are known for producing a rich diversity of bioactive molecules. While specific biological data for this compound is not extensively documented in publicly available literature, related compounds, particularly nortriterpenoids isolated from Schisandra grandiflora and other species within the Schisandraceae family, have demonstrated notable cytotoxic and anti-HIV activities.
Compounds extracted from these plants are typically evaluated for their potential as therapeutic agents. The general experimental approach for assessing the cytotoxic activity of such natural products is outlined below.
General Experimental Protocol: Cytotoxicity Assay
The following represents a generalized methodology for determining the cytotoxic effects of a compound like this compound against various cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., K562, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made to achieve a range of final concentrations for testing.
3. Cell Seeding:
-
Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
4. Treatment:
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., cisplatin) are also included.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours).
6. Viability Assay (MTT Assay):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The logical flow of a typical cytotoxicity experiment is depicted in the following diagram.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
Future Directions
Further investigation into the specific biological activities of this compound is warranted. Elucidating its mechanism of action and exploring its effects on various signaling pathways will be crucial in determining its potential as a lead compound for drug development. The methodologies and findings from studies on related nortriterpenoids from the Schisandraceae family provide a solid foundation for future research endeavors focused on this compound.
The Natural Occurrence of Renchangianin B: A Technical Guide for Researchers
An In-depth Examination of the Botanical Sources, Isolation, and Putative Biosynthesis of a Promising Dibenzocyclooctadiene Lignan
For researchers, scientists, and professionals in drug development, the exploration of novel natural products is a critical frontier. Renchangianin B, a structurally complex dibenzocyclooctadiene lignan, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, methodologies for its isolation, and an exploration of its likely biosynthetic origins and potential biological activities.
Natural Occurrence of this compound
This compound has been identified as a constituent of plants belonging to the genus Kadsura, a member of the Schisandraceae family. These woody vines are primarily distributed in East and Southeast Asia and have a history of use in traditional medicine. The documented botanical sources of this compound are presented in Table 1.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Kadsura renchangiana | Schisandraceae | Stems | [1] |
| Kadsura longipedunculata | Schisandraceae | Stems | [2][3] |
Table 1: Documented Botanical Sources of this compound
At present, specific quantitative data on the yield and concentration of this compound in these plant species is not extensively reported in publicly available literature. Further phytochemical analyses are required to quantify the abundance of this compound in various plant tissues and to explore other potential botanical sources.
Experimental Protocols: Isolation and Characterization
While a specific, detailed experimental protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of dibenzocyclooctadiene lignans from Kadsura species can be outlined based on existing literature. This process typically involves solvent extraction followed by multi-step chromatographic separation.
General Isolation Workflow
The isolation of this compound and related lignans from Kadsura stems generally follows the workflow depicted below. This process is designed to separate compounds based on their polarity and molecular weight.
Detailed Methodological Steps
-
Plant Material Preparation : The stems of Kadsura renchangiana or Kadsura longipedunculata are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or ethyl acetate are commonly used for their ability to dissolve a wide range of lignans. This can be performed by maceration, Soxhlet extraction, or other advanced extraction techniques.
-
Solvent Partitioning : The resulting crude extract is often suspended in water and partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). Dibenzocyclooctadiene lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography : The ethyl acetate fraction is then subjected to column chromatography over a stationary phase such as silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds into fractions based on their polarity.
-
Further Purification : Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or, more commonly, preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation : The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), and by comparison with published data. The chemical structure and properties of this compound are available in public databases such as PubChem (CID 102073771).[4]
Biosynthesis of this compound
This compound belongs to the dibenzocyclooctadiene class of lignans. The biosynthesis of lignans originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.
The key steps in the biosynthesis are:
-
Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions into monolignols, such as coniferyl alcohol.
-
Oxidative Coupling : Two monolignol units are coupled via an oxidative mechanism, which is often mediated by dirigent proteins and laccase enzymes, to form the basic lignan skeleton.
-
Cyclization and Modification : The resulting lignan scaffold undergoes a series of post-coupling modifications, including cyclization to form the characteristic dibenzocyclooctadiene ring, as well as hydroxylations, methylations, and acylations, to yield the final structure of this compound. The exact enzymatic machinery responsible for these transformations in Kadsura species is an area for future research.
Potential Signaling Pathways and Biological Activities
While the specific biological activities and mechanisms of action of this compound have not been extensively studied, the bioactivities of other dibenzocyclooctadiene lignans isolated from Kadsura species provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated a range of activities, including anti-inflammatory, hepatoprotective, and anti-platelet aggregation effects.
Based on the activities of structurally similar lignans, this compound may interact with key signaling pathways involved in inflammation and cellular protection.
It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition would lead to a downregulation of pro-inflammatory cytokines. Such a mechanism could also underpin potential hepatoprotective effects, as chronic inflammation is a key driver of liver damage. Further research is necessary to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound is a naturally occurring dibenzocyclooctadiene lignan with a confirmed presence in Kadsura renchangiana and Kadsura longipedunculata. While quantitative data on its abundance is currently limited, established phytochemical methods provide a clear path for its isolation and purification. Its biosynthesis is rooted in the well-understood phenylpropanoid pathway, though the specific enzymatic steps in Kadsura remain to be elucidated. Based on the activities of related compounds, this compound holds promise as a bioactive molecule, potentially acting on key inflammatory signaling pathways. This guide serves as a foundational resource for researchers poised to further investigate the chemical, biological, and therapeutic potential of this intriguing natural product.
References
- 1. Isolation of novel lignans, heteroclitins F and G, from the stems of Kadsura heteroclita, and anti-lipid peroxidative actions of heteroclitins A-G and related compounds in the in vitro rat liver homogenate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans and lanostane derivatives from the roots of Kadsura coccinea and their protective effects on primary rat hepatocyte injury induced by t-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Renchangianin B: A Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renchangianin B is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and initial characterization of this compound. Due to the limited public availability of the primary research article, this guide synthesizes information from secondary sources and provides a generalized context for its isolation and potential biological functions based on the activities of structurally related compounds. This compound has been identified as a constituent of Kadsura renchangiana.[1][2][3] Lignans from the Schisandraceae family, to which Kadsura belongs, are well-documented for their anti-inflammatory, antioxidant, and cytotoxic properties, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This guide outlines the known chemical properties of this compound, a probable methodology for its isolation, and discusses its likely, though not yet experimentally confirmed, biological activities and mechanisms of action.
Introduction to this compound
This compound is a member of the dibenzocyclooctadiene lignan family, complex polyphenolic compounds found in plants of the Schisandraceae family. It was first isolated from the stems of Kadsura renchangiana.[1][2] The initial report of its discovery is attributed to Chen et al. in 2004. While the specific biological activities of this compound have not been detailed in the accessible literature, related lignans from the Kadsura and Schisandra genera have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized below. This information is crucial for its detection, isolation, and synthesis.
| Property | Value | Source |
| Molecular Formula | C34H38O11 | PubChem |
| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(12),2,4,6,13,15-hexaenyl] benzoate | PubChem |
| Natural Source | Stems of Kadsura renchangiana |
Experimental Protocols
While the specific details of the isolation and characterization of this compound from the primary literature are not available, a general methodology for the extraction and purification of lignans from Kadsura species can be outlined based on established phytochemical techniques.
Generalized Isolation Protocol for Lignans from Kadsura sp.
-
Plant Material Collection and Preparation: The stems of Kadsura renchangiana are collected, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.
-
Chromatographic Purification: The lignan-rich fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:
-
Silica Gel Column Chromatography: To separate major compound classes.
-
Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column, to isolate individual compounds with high purity.
-
-
Structure Elucidation: The structure of the isolated compound, this compound, would have been determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, based on the well-documented bioactivities of other dibenzocyclooctadiene lignans from the Schisandraceae family, it is plausible that this compound possesses anti-inflammatory properties. The primary signaling pathways implicated in the anti-inflammatory effects of these lignans are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Inflammatory Activity
Lignans from Kadsura and Schisandra have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This inhibition is often achieved by targeting key regulatory proteins in inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans from Schisandraceae are known to inhibit this pathway at various points, including the inhibition of IKK activation and IκBα degradation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Several lignans have been reported to suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.
Conclusion and Future Directions
This compound is a dibenzocyclooctadiene lignan isolated from Kadsura renchangiana. While its specific biological activities remain to be elucidated, its structural similarity to other bioactive lignans from the Schisandraceae family suggests a strong potential for anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to isolate sufficient quantities of this compound, confirm its biological activities through in vitro and in vivo studies, and fully characterize its mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent for the treatment of inflammatory diseases.
References
Spectroscopic and Biological Insights into Renchangianin B and Related Dibenzocyclooctadiene Lignans from Kadsura
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Renchangianin B and Kadsura Lignans
This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. It was first isolated from Kadsura renchangiana. Lignans from Kadsura species have attracted considerable interest in phytochemical and pharmacological research due to their potential therapeutic applications, including anti-inflammatory, neuroprotective, and hepatoprotective effects.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈O₁₁ | [PubChem][1] |
| Molecular Weight | 622.7 g/mol | [PubChem][1] |
| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | [PubChem][1] |
Spectroscopic Data of Dibenzocyclooctadiene Lignans
The structural elucidation of dibenzocyclooctadiene lignans like this compound heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound could not be retrieved from the available literature. The following tables represent the type of data typically presented for this class of compounds.
NMR Spectroscopy
¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of these molecules.
Table 1: Representative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 6.5 - 6.8 | s | - |
| H-4 | 6.6 - 6.9 | s | - |
| H-6 | 2.5 - 2.8 | m | - |
| H-7 | 2.2 - 2.5 | m | - |
| OMe | 3.7 - 4.0 | s | - |
| Me | 0.8 - 1.5 | d | 6.0 - 7.0 |
Table 2: Representative ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 105 - 115 |
| C-2 | 140 - 150 |
| C-3 | 140 - 150 |
| C-4 | 105 - 115 |
| C-5 | 130 - 140 |
| C-6 | 30 - 40 |
| C-7 | 40 - 50 |
| C-8 | 125 - 135 |
| OMe | 55 - 65 |
| Me | 15 - 25 |
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 623.2487 | Data not available |
| [M+Na]⁺ | 645.2306 | Data not available |
Experimental Protocols
The following sections describe the general methodologies used for the isolation and structural elucidation of dibenzocyclooctadiene lignans from Kadsura species.
Isolation of this compound and Related Lignans
The general workflow for the isolation of these compounds is depicted below.
References
Dibenzocyclooctene L lignans: A Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzocyclooctene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family (e.g., Schisandra and Kadsura species), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds, characterized by a unique dibenzocyclooctadiene skeleton, exhibit a wide range of biological effects, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the current state of research on dibenzocyclooctene lignans, focusing on their mechanisms of action, quantitative bioactivity, and key experimental methodologies. It aims to serve as an in-depth resource for professionals engaged in natural product research and drug development.
Core Chemical Structure and Sources
Dibenzocyclooctene lignans are constructed from two phenylpropane units. Their defining feature is a rigid dibenzocyclooctadiene ring system, which provides a unique three-dimensional scaffold for various substitutions, leading to a wide diversity of naturally occurring analogues.[1] The most studied lignans in this class include schisandrin, schisandrin B, schisandrin C, and gomisin A.[1] These compounds are predominantly found in the fruits, seeds, and stems of plants from the Schisandra genus, which have been used for centuries in traditional medicine.
Pharmacological Activities and Mechanisms of Action
Dibenzocyclooctene lignans exert their biological effects by modulating a variety of cellular signaling pathways. Their multi-targeted nature makes them promising candidates for the development of novel therapeutics for complex diseases.
Hepatoprotective Effects
A significant body of research highlights the potent hepatoprotective activity of these lignans. The underlying mechanisms are primarily linked to antioxidative stress and anti-inflammatory responses.
-
Keap1/Nrf2/ARE Pathway Activation: Many dibenzocyclooctene lignans protect liver cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associating protein 1 (Keap1). In the presence of oxidative stress or inducing agents like certain lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).
-
NF-κB Pathway Inhibition: Chronic inflammation is a key driver of liver injury. Dibenzocyclooctene lignans have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory cytokines and mediators, thereby reducing liver inflammation.
Anticancer Activity
Dibenzocyclooctene lignans have demonstrated significant potential as anticancer agents through a multi-targeted approach. Their effects are primarily driven by the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways.
-
PI3K/Akt and MAPK Pathway Disruption: The PI3K/Akt and MAPK signaling pathways are critical for cancer cell survival, proliferation, and metastasis. Several lignans, such as gomisin G, have been shown to inhibit these pathways. For instance, reducing the phosphorylation of Akt (a key node in the PI3K/Akt pathway) can suppress survival signals and promote apoptosis in cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: By disrupting these pro-survival pathways, lignans can trigger programmed cell death (apoptosis). They can also halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from replicating.
Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory properties of these lignans are closely linked to their neuroprotective effects. Overproduction of nitric oxide (NO) by activated microglia contributes to neuroinflammation and neuronal damage. Numerous dibenzocyclooctene lignans have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated microglia cells, suggesting their potential in treating neuroinflammatory and neurodegenerative diseases.
Quantitative Bioactivity Data
The biological activities of dibenzocyclooctene lignans have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A summary of reported values is presented below.
| Compound(s) | Assay | Target/Cell Line | Result | Reference |
| Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin J | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 10.7 µM to 34.0 µM | |
| Kadheterin A | Cytotoxicity | HL-60 (Human Leukemia) cells | IC50: 14.59 µM | |
| Unnamed dibenzocyclooctadienes | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 6.16 µM to 40.64 µM | |
| Schisanhenol, Schizandrin C, Schizandrin B | Lipid Peroxidation Inhibition | Rat liver microsomes | More potent than Vitamin E at 1 mM | |
| Seven different lignans | Antioxidant Activity (MDA formation) | Rat liver microsomes | Active at 1 mM |
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific evaluation of these compounds. Below are representative protocols for common assays used to assess the bioactivity of dibenzocyclooctene lignans.
Protocol: Inhibition of Nitric Oxide Production in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To determine the IC50 value of a test lignan for NO production.
Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Reagents: Lipopolysaccharide (LPS), Test Lignans (dissolved in DMSO), Griess Reagent (typically 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 540-570 nm).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test lignans in culture medium. Remove the old medium from the cells and add the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone). Pre-incubate the cells with the compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for an additional 18 to 24 hours.
-
NO Quantification (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Objective: To determine the IC50 value of a test lignan for cytotoxicity against a cancer cell line (e.g., HL-60).
Materials:
-
Cell Line: HL-60 (human promyelocytic leukemia) cells.
-
Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Reagents: Test Lignans, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Equipment: 96-well plates, CO2 incubator, microplate reader (absorbance at ~540-570 nm).
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL (for suspension cells) in a volume of 180 µL per well.
-
Compound Treatment: Add 20 µL of serial dilutions of the test lignans to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Centrifuge the plate (for suspension cells) and carefully remove the supernatant. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at ~540 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Isolation and Analysis Workflow
The discovery and characterization of dibenzocyclooctene lignans rely on a systematic workflow involving extraction, purification, and structural elucidation.
General Workflow:
-
Extraction: The initial step involves extracting crude lignans from the plant material (e.g., dried fruits of Schisandra chinensis). Techniques can range from traditional solvent extraction (e.g., ethanol) to more advanced methods like Supercritical Fluid Extraction (SFE), which offers high efficiency.
-
Purification: The crude extract is a complex mixture requiring further separation. This is often achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating lignans from the SFE extract. Further purification may involve preparative High-Performance Liquid Chromatography (HPLC).
-
Analysis and Identification: Purified fractions are analyzed by analytical HPLC to assess purity. Structural identification is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Modern techniques like online Thin-Layer Chromatography-Direct Analysis in Real Time-Mass Spectrometry (TLC-DART-MS) can be used for rapid quantitative analysis directly from extracts.
Pharmacokinetics
Understanding the pharmacokinetic profile of dibenzocyclooctene lignans is crucial for their development as therapeutic agents. Studies have shown that these compounds undergo significant metabolism in the liver, primarily through demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as CYP3A4. The modulation of these enzymes by Schisandra extracts can lead to drug-drug interactions, a critical consideration for clinical applications. The bioavailability of these lignans can be challenging, and research into advanced drug delivery systems is ongoing to enhance their therapeutic efficacy.
Conclusion and Future Prospects
Dibenzocyclooctene lignans represent a rich source of bioactive molecules with significant therapeutic potential across a spectrum of diseases, including liver disorders, cancer, and neuroinflammatory conditions. Their ability to modulate key signaling pathways like Nrf2, NF-κB, PI3K/Akt, and MAPK provides a strong rationale for their further investigation.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous clinical studies are needed to validate the preclinical findings and establish the safety and efficacy of these compounds in humans.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues and conducting detailed SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Drug Delivery: Overcoming challenges in bioavailability through advanced formulation and drug delivery strategies is essential to unlock the full clinical potential of these promising natural products.
The continued exploration of dibenzocyclooctene lignans holds great promise for the discovery of next-generation therapeutics derived from natural sources.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Renchangianin B in Kadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renchangianin B, a complex dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, exhibits significant potential for pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of lignan biosynthesis in the Schisandraceae family. It details the proposed enzymatic steps, presents available quantitative data on related compounds, outlines key experimental protocols for pathway elucidation, and includes visualizations of the proposed pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of this promising natural product.
Introduction to this compound and Lignans in Kadsura
Lignans are a large class of phenolic compounds synthesized by plants, which are formed by the oxidative coupling of two phenylpropanoid units.[1] The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active lignans, particularly dibenzocyclooctadiene lignans.[2][3] These compounds have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1]
This compound is a notable dibenzocyclooctadiene lignan that has been isolated from Kadsura renchangiana and Kadsura longipedunculata. Its complex chemical structure suggests a sophisticated biosynthetic pathway. While the complete pathway has not been experimentally elucidated, research into the biosynthesis of related lignans in Kadsura and the broader Schisandraceae family allows for the construction of a putative pathway.[1] This guide synthesizes the available evidence to propose a biosynthetic route to this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into coniferyl alcohol, a key monolignol precursor. The coupling of two coniferyl alcohol molecules initiates the specific lignan biosynthetic pathway, leading to the formation of the dibenzocyclooctadiene scaffold and subsequent decorations to yield this compound.
The proposed pathway can be divided into several key stages:
-
Phenylpropanoid Pathway: Conversion of L-phenylalanine to coniferyl alcohol.
-
Monolignol Coupling and Initial Lignan Formation: Dimerization of coniferyl alcohol to form pinoresinol.
-
Reductive Steps and Scaffold Formation: Conversion of pinoresinol through a series of intermediates to form the dibenzocyclooctadiene core.
-
Tailoring Reactions: Hydroxylation, methylation, and esterification to produce the final this compound structure.
The key enzymes presumed to be involved include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Cinnamyl Alcohol Dehydrogenase (CAD), Dirigent Proteins (DIR), Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol Dehydrogenase (SDH), Cytochrome P450 monooxygenases (CYPs), O-Methyltransferases (OMTs), and Acyltransferases.
Quantitative Data on Lignans in Kadsura
While specific quantitative data for the intermediates of the this compound pathway are not available, studies on Kadsura coccinea have quantified various lignans in different parts of the plant. This data provides valuable context regarding the accumulation and distribution of these compounds. The roots have been identified as the primary site for lignan accumulation.
| Lignan | Plant Part | Relative Content/Concentration | Reference |
| Ring-opening isolarch phenol-4-O-glucoside | Root | High | |
| Isoschisandrin B | Root | High | |
| Mangliesin D | Root | High | |
| Narrow leaf schisandrin E | Stem | High | |
| Schisandrin B | Leaf | High | |
| Inulin C | Leaf | High |
Table 1: Relative content of selected lignans in different parts of Kadsura coccinea.
Experimental Protocols for Pathway Elucidation
The elucidation of lignan biosynthetic pathways in Kadsura has been primarily advanced through a combination of transcriptomics and metabolomics. This integrated approach allows for the identification of candidate genes encoding biosynthetic enzymes and the correlation of their expression with the abundance of specific lignans.
Transcriptome Analysis (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from different tissues (roots, stems, leaves) of Kadsura plants using a suitable method, such as the Trizol method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then constructed and sequenced on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis: The raw sequencing reads are filtered to obtain clean reads. These are then assembled into unigenes. The unigenes are functionally annotated by searching against public databases (e.g., Nr, Swiss-Prot, KEGG, KOG). Gene expression levels are calculated, and differentially expressed genes among the different tissues are identified. Candidate genes for lignan biosynthesis are selected based on their annotation and expression patterns.
Metabolome Analysis (LC-MS)
-
Sample Preparation: Plant tissues are harvested, flash-frozen in liquid nitrogen, and ground into a fine powder. Metabolites are extracted using a suitable solvent, typically a methanol/water mixture. The extracts are then filtered before analysis.
-
LC-MS Analysis: The extracts are analyzed using an Ultra-High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS). Chromatographic separation is achieved on a C18 column. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Metabolite Identification and Quantification: Metabolites are identified by comparing their retention times and mass spectral data with a database of known compounds. Relative quantification is performed based on the peak areas of the detected metabolites.
Quantitative Analysis of Lignans (HPLC)
-
Standard Preparation: Standard solutions of known lignans are prepared at various concentrations to generate a calibration curve.
-
Sample Preparation: Plant extracts are prepared as described for metabolome analysis.
-
HPLC Analysis: The extracts are analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. Separation is performed on a C18 column with a mobile phase typically consisting of a methanol-water gradient.
-
Quantification: The concentration of specific lignans in the samples is determined by comparing their peak areas to the calibration curve generated from the standards.
Conclusion and Future Perspectives
This guide has outlined the putative biosynthetic pathway of this compound in Kadsura, based on the current understanding of lignan biosynthesis. The proposed pathway provides a valuable framework for future research aimed at its complete elucidation. The combined transcriptomic and metabolomic approach has proven to be a powerful tool for identifying candidate genes involved in this complex pathway.
Future research should focus on the functional characterization of the identified candidate enzymes through in vitro and in vivo studies. This will provide definitive evidence for their roles in the biosynthesis of this compound and other valuable lignans. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these pharmacologically important compounds.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Renchangianin B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renchangianin B is a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, such as Kadsura renchangiana and Kadsura longipedunculata. Lignans of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects. This document provides detailed protocols for the extraction and purification of this compound, intended to guide researchers in isolating this compound for further investigation. Additionally, it outlines the key signaling pathways potentially modulated by this compound, based on current knowledge of dibenzocyclooctadiene lignans.
Extraction Protocols
The extraction of this compound from its plant sources, primarily the stems and roots of Kadsura species, typically involves solvent extraction followed by a series of partitioning steps to separate compounds based on their polarity.
Materials and Equipment
-
Dried and powdered plant material (stems or roots of Kadsura renchangiana or a related species)
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
-
Solvents: Methanol (MeOH), Ethanol (EtOH), n-hexane, Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Chloroform (CHCl3)
-
Distilled water
General Extraction Protocol
-
Initial Extraction: The dried and powdered plant material is subjected to exhaustive extraction using a polar solvent such as methanol or ethanol. This can be performed using a Soxhlet apparatus or by maceration with agitation for an extended period.
-
Solvent Removal: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme would involve:
-
n-hexane to remove nonpolar compounds like fats and sterols.
-
Dichloromethane or chloroform to extract lignans and other medium-polarity compounds.
-
Ethyl acetate to isolate remaining semi-polar compounds.
-
The this compound is expected to be enriched in the dichloromethane or chloroform fraction.
Purification Protocols
Following extraction and partitioning, the enriched fraction containing this compound requires further purification, which is typically achieved through various chromatographic techniques.
Materials and Equipment
-
Glass chromatography columns
-
Silica gel (for normal-phase chromatography)
-
Reversed-phase C18 silica gel (for reversed-phase chromatography)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization of TLC spots
-
Fraction collector
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
Purification Workflow
-
Silica Gel Column Chromatography: The dried dichloromethane or chloroform fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC to identify those containing this compound.
-
Reversed-Phase Column Chromatography: Fractions enriched with this compound may require further purification on a reversed-phase (C18) column, eluting with a gradient of methanol and water or acetonitrile and water.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is employed. A C18 column is commonly used with an isocratic or gradient elution of methanol/water or acetonitrile/water.
Quantitative Data Summary
| Stage | Starting Material | Typical Yield Range (%) | Notes |
| Crude Extraction | Dried Plant Material | 5 - 15% | Yield depends on the plant part and solvent used. |
| Solvent Partitioning | Crude Extract | 1 - 5% (DCM/CHCl3 fraction) | This fraction is enriched in lignans. |
| Column Chromatography | Enriched Fraction | 0.1 - 1% (Semi-pure compound) | Yield varies based on the complexity of the extract. |
| HPLC Purification | Semi-pure Compound | >95% purity | Final yield of pure compound is typically in the milligram range from a kilogram of starting material. |
Signaling Pathways
Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to exert their biological effects by modulating several key signaling pathways.[1][2] While the specific pathways affected by this compound require direct investigation, it is likely to interact with one or more of the following:
-
Keap1/Nrf2/ARE Pathway: This pathway is a major regulator of the cellular antioxidant response.[1] Dibenzocyclooctadiene lignans can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.[3]
-
NF-κB Signaling Pathway: The NF-κB pathway is central to the inflammatory response.[1] Many lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
TGF-β/Smad Signaling Pathway: This pathway is involved in cell growth, differentiation, and fibrosis. Some dibenzocyclooctadiene lignans have been found to modulate this pathway, which is relevant to their hepatoprotective effects.
-
MAPK and PI3K/Akt Pathways: These are critical pathways that regulate cell proliferation, survival, and apoptosis. The anticancer effects of some dibenzocyclooctadiene lignans are attributed to their ability to interfere with these signaling cascades.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Renchangianin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methods for evaluating the anti-inflammatory properties of Renchangianin B, a compound of interest for its potential therapeutic effects. The following protocols are based on established assays for key inflammatory mediators and signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Key pathways and molecules involved in the inflammatory process include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) also play a crucial role. This document outlines detailed protocols to assess the in vitro anti-inflammatory effects of this compound on these targets.
Data Presentation: Summary of Potential Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described in vitro assays to characterize the anti-inflammatory activity of this compound.
| Assay Type | Key Parameter Measured | Typical Quantitative Metric | Cell Line Example |
| Nitric Oxide (NO) Production | Inhibition of NO synthesis | IC₅₀ (µM) | RAW 264.7 |
| Prostaglandin E₂ (PGE₂) Production | Inhibition of PGE₂ synthesis | IC₅₀ (µM) | RAW 264.7 |
| Pro-inflammatory Cytokine Production | Inhibition of TNF-α, IL-6, IL-1β secretion | IC₅₀ (µM) or % Inhibition | RAW 264.7, THP-1 |
| NF-κB Activation | Inhibition of NF-κB reporter gene expression | IC₅₀ (µM) | HEK293T, C2C12 |
| Western Blot Analysis (Signaling Proteins) | Reduction in phosphorylation of IκBα, p65, ERK, JNK, p38 | % of Control | RAW 264.7 |
| Gene Expression Analysis (qRT-PCR) | Downregulation of iNOS, COX-2, TNF-α, IL-6 mRNA | Fold Change vs. Control | RAW 264.7 |
| Enzyme Inhibition Assay | Direct inhibition of COX-2 enzyme activity | IC₅₀ (µM) | Purified Recombinant COX-2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 is a common model for inflammation studies. Human monocytic THP-1 cells, differentiated into macrophages, are also frequently used. For reporter assays, cell lines like HEK293T are suitable due to their high transfection efficiency.[1]
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours for mediator production, shorter times for signaling studies).
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific inflammatory mediators like PGE₂, TNF-α, IL-6, and IL-1β in the cell culture supernatant.[2][3]
-
Principle: A specific capture antibody coated on a 96-well plate binds the target molecule. A detection antibody, conjugated to an enzyme, binds to the captured molecule. Addition of a substrate results in a colored product, the intensity of which is proportional to the amount of the target molecule.
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit (e.g., for PGE₂, TNF-α, IL-6, or IL-1β).
-
Briefly, add cell culture supernatants and standards to the antibody-coated wells.
-
Incubate to allow binding.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the enzyme substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations from the standard curve.
-
Analysis of Inflammatory Gene Expression (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[4]
-
Principle: This technique amplifies and quantifies specific mRNA transcripts after their conversion to cDNA.
-
Protocol:
-
After cell treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Analyze the data using the comparative Cₜ method (ΔΔCₜ) to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, JNK, p38) pathways.[5]
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After a short-term treatment (e.g., 15-60 minutes) with this compound and LPS, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by its enzymatic activity.
-
Protocol:
-
Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
COX-2 Enzyme Inhibition Assay
This cell-free assay directly measures the ability of this compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The peroxidase activity of COX-2 is measured using a colorimetric or fluorometric probe.
-
Protocol:
-
Use a commercial COX-2 inhibitor screening kit.
-
In a 96-well plate, add the assay buffer, heme, purified recombinant COX-2 enzyme, and this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a probe.
-
Measure the absorbance or fluorescence over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Visualizations
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory activity and chemical composition of Renealmia petasites Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Note: As of November 2025, there is no publicly available scientific literature detailing the cytotoxic effects of a compound named "Renchangianin B" on cancer cell lines. The following application notes and protocols are provided as a generalized template for assessing the cytotoxicity of a novel natural product, which can be adapted once experimental data for a specific compound, such as "this compound," becomes available.
Introduction
The evaluation of cytotoxic activity is a critical first step in the discovery and development of novel anticancer drugs. Natural products are a rich source of bioactive compounds with potential therapeutic applications. This document outlines the principles and detailed protocols for determining the in vitro cytotoxicity of a novel compound against various cancer cell lines. The primary methods described are the MTT and SRB assays, which are robust, reliable, and widely used for high-throughput screening.
Data Presentation: Summarized Cytotoxicity Data
Effective data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from cytotoxicity assays should be summarized in a clear and structured format. Below is a template table for presenting the 50% inhibitory concentration (IC50) values of a hypothetical novel compound.
Table 1: IC50 Values of [Novel Compound Name] in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| HeLa | Cervical Carcinoma | Data to be filled |
| HepG2 | Hepatocellular Carcinoma | Data to be filled |
| U-87 MG | Glioblastoma | Data to be filled |
| Positive Control | e.g., Doxorubicin |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility. The following sections provide step-by-step methodologies for common cytotoxicity assays.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. Add the compound solutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content.[2]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations: Diagrams of Workflows and Pathways
Visual diagrams are essential for illustrating complex processes and relationships.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Should "this compound" or another novel compound be found to modulate specific signaling pathways, a diagram can be generated to illustrate its mechanism of action. For instance, many natural compounds exert their anticancer effects by inducing apoptosis through the modulation of pathways like PI3K/Akt/mTOR or by affecting the expression of proteins in the Bcl-2 family.[3][4][5]
Caption: Hypothetical mechanism of apoptosis induction.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the anti-tumor effect of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Renchangianin B: Uncharted Territory in Drug Discovery
While the chemical structure of Renchangianin B, a lignan isolated from the plant Kadsura renchangiana, is documented, a thorough review of scientific literature reveals a significant gap in our understanding of its biological activities and potential therapeutic applications. [1][] To date, no specific quantitative data on its efficacy (such as IC50 or EC50 values), detailed experimental protocols, or elucidated signaling pathways have been published in the accessible scientific domain.
This lack of information precludes the development of detailed application notes and protocols for its use in drug discovery and development as requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways cannot be fulfilled without foundational research on the compound's bioactivity.
The Untapped Potential of the Kadsura Genus
The genus Kadsura is a rich source of bioactive lignans and triterpenoids, many of which have demonstrated promising pharmacological effects.[3] Compounds isolated from various Kadsura species have been reported to possess a range of activities, including:
-
Anti-HIV activity [3]
-
Anti-tumor effects [3]
-
Hepatoprotective properties
-
Anti-inflammatory action
-
Antioxidant capabilities
-
Neuroprotective potential
Given the established bioactivities of other compounds from the same genus, it is plausible that this compound may also possess valuable therapeutic properties. However, without specific experimental evidence, its potential remains speculative.
A Path Forward: The Need for Foundational Research
To unlock the potential of this compound for drug discovery, a systematic investigation into its biological effects is necessary. A proposed workflow for this initial phase of research is outlined below.
Caption: A logical workflow for the initial investigation of this compound's therapeutic potential.
General Protocols for Investigating Novel Natural Products
For researchers interested in exploring the bioactivity of novel compounds like this compound, the following general experimental protocols can serve as a starting point. These are generalized procedures and would need to be optimized for the specific compound and biological system under investigation.
Table 1: General Protocols for Initial Bioactivity Screening
| Assay Type | Objective | General Protocol |
| MTT Assay | To assess cytotoxicity and anti-proliferative effects against cancer cell lines. | 1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with varying concentrations of this compound for 24-72 hours. 3. Add MTT reagent and incubate for 2-4 hours. 4. Solubilize formazan crystals with DMSO or another suitable solvent. 5. Measure absorbance at ~570 nm to determine cell viability. |
| Nitric Oxide (NO) Assay | To evaluate anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages. | 1. Culture murine macrophages (e.g., RAW 264.7) in 96-well plates. 2. Pre-treat cells with different concentrations of this compound for 1 hour. 3. Stimulate cells with lipopolysaccharide (LPS) for 24 hours. 4. Collect the supernatant and measure NO production using the Griess reagent. 5. Measure absorbance at ~540 nm. |
| Neuronal Viability Assay | To assess neuroprotective effects against a neurotoxin. | 1. Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates. 2. Pre-treat cells with this compound for a specified time. 3. Induce neuronal damage with a neurotoxin (e.g., 6-OHDA, MPP+). 4. Assess cell viability using an appropriate method (e.g., MTT, LDH assay). |
Conclusion
This compound represents an unexplored molecule within a biologically rich genus of plants. While the current lack of data prevents the creation of detailed application notes for its use in drug discovery, it also highlights a clear opportunity for novel research. The scientific community is encouraged to undertake the foundational studies necessary to characterize the bioactivity and therapeutic potential of this intriguing natural product. Future findings will be critical in determining if this compound can be developed into a lead compound for new medicines.
References
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Renchangianin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel derivatives of Renchangianin B, a bioactive dibenzocyclooctadiene lignan, and the subsequent screening of these derivatives for a range of biological activities. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in natural product-based drug discovery and development.
Introduction to this compound
This compound is a naturally occurring lignan isolated from plants of the Kadsura genus.[1][2][3] Its chemical formula is C34H38O11 and it belongs to the dibenzocyclooctadiene class of lignans.[4][5] Published studies have indicated that this compound exhibits a variety of promising biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties. This makes its core structure a valuable scaffold for the development of new therapeutic agents. The synthesis of a library of this compound derivatives will enable a thorough investigation of its structure-activity relationships (SAR) and the potential for optimizing its therapeutic profile.
Synthesis of this compound Derivatives
While a specific total synthesis for this compound is not widely published, a general strategy for the synthesis of its derivatives can be adapted from established methods for other dibenzocyclooctadiene lignans, such as schisandrin. The following protocol outlines a plausible synthetic approach.
General Synthetic Strategy: A Divergent Approach
A divergent synthetic strategy is recommended to efficiently generate a library of derivatives from a common intermediate. This approach, often referred to as Diverted Total Synthesis (DTS) or Biology-Oriented Synthesis (BIOS), allows for the late-stage introduction of chemical diversity.
A logical workflow for the synthesis is depicted below:
Caption: General workflow for the divergent synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a Key Biaryl Intermediate
This protocol describes the synthesis of a key biaryl intermediate, which serves as the foundation for the dibenzocyclooctadiene core.
-
Materials and Reagents:
-
Substituted benzoic acid (e.g., a derivative of gallic acid)
-
Appropriate coupling partner (e.g., a substituted catechol)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the substituted benzoic acid (1.0 eq), the substituted catechol (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.
-
Experimental Protocol: Formation of the Dibenzocyclooctadiene Core and Derivatization
-
Materials and Reagents:
-
Biaryl intermediate from the previous step
-
Oxidizing agent (e.g., Thallium(III) trifluoroacetate)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acylating or alkylating agents for derivatization (e.g., acid chlorides, alkyl halides)
-
Base for derivatization (e.g., Pyridine or Et3N)
-
-
Procedure for Core Formation:
-
Dissolve the biaryl intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of Thallium(III) trifluoroacetate in dichloromethane dropwise.
-
Stir the reaction at low temperature for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the dibenzocyclooctadiene core structure.
-
-
Procedure for Derivatization (Example: Esterification):
-
Dissolve the dibenzocyclooctadiene core (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Add the desired acid chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the final derivative.
-
Bioactivity Screening Protocols
A panel of in vitro assays should be employed to screen the synthesized this compound derivatives for their potential therapeutic activities.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS (from E. coli)
-
Griess reagent
-
This compound derivatives
-
Positive control (e.g., L-NMMA)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials and Reagents:
-
DPPH solution in methanol (0.1 mM)
-
Methanol
-
This compound derivatives
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare different concentrations of the derivatives in methanol.
-
In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 values.
-
Antibacterial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
Positive control (e.g., Gentamicin)
-
96-well microplates
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria and medium), a negative control (medium only), and an antibiotic control.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
The quantitative data obtained from the bioactivity screening should be summarized in clear and concise tables for easy comparison of the derivatives.
Table 1: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | HeLa | MCF-7 | A549 |
| This compound | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.1 ± 2.9 |
| Derivative 1 | 8.7 ± 0.9 | 12.3 ± 1.5 | 15.6 ± 1.7 |
| Derivative 2 | 25.4 ± 3.1 | 30.1 ± 3.5 | 38.2 ± 4.0 |
| Derivative 3 | 5.2 ± 0.6 | 7.8 ± 0.9 | 9.9 ± 1.2 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Data are presented as mean ± SD (n=3) and are for illustrative purposes only.
Table 2: Illustrative Anti-inflammatory, Antioxidant, and Antibacterial Activities of this compound Derivatives
| Compound | NO Inhibition IC50 (µM) | DPPH Scavenging IC50 (µM) | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
| This compound | 18.9 ± 2.2 | 22.4 ± 2.5 | 64 | 128 |
| Derivative 1 | 10.1 ± 1.3 | 15.8 ± 1.9 | 32 | 64 |
| Derivative 2 | 32.5 ± 3.8 | 40.2 ± 4.5 | >128 | >128 |
| Derivative 3 | 7.5 ± 0.9 | 11.3 ± 1.4 | 16 | 32 |
| L-NMMA | 25.6 ± 2.9 | - | - | - |
| Ascorbic Acid | - | 5.8 ± 0.7 | - | - |
| Gentamicin | - | - | 2 | 4 |
Data are presented as mean ± SD (n=3) and are for illustrative purposes only.
Signaling Pathway Diagrams
Understanding the potential mechanisms of action of this compound derivatives requires knowledge of the key signaling pathways they may modulate.
NF-κB Signaling Pathway (Inflammation)
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Signaling Pathway (Cancer)
Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis.
Caption: Potential induction of apoptosis by this compound derivatives.
References
Application Notes and Protocols for In Vivo Studies of Renchangianin B in Animal Models
Disclaimer: To date, no specific in vivo animal studies for Renchangianin B have been published in peer-reviewed literature. The following application notes and protocols are proposed based on the reported in vitro biological activities of this compound and related lignans found in the Kadsura genus. These protocols are intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential therapeutic effects of this compound in vivo.
Introduction
This compound is a dibenzocyclooctadiene-type lignan isolated from plants of the Kadsura genus. Lignans from this genus have been reported to possess a variety of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties[1][2]. Specifically, this compound has been reported to have anti-inflammatory and anticancer activities[1]. Lignans from Kadsura species have demonstrated inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells, suggesting a potential mechanism for their anti-inflammatory effects[3]. Additionally, other lignans from this genus have shown inhibitory effects on platelet aggregation[4].
These preliminary findings provide a strong rationale for investigating the efficacy of this compound in animal models of inflammation and cancer. The following protocols are designed to be a starting point for such investigations.
I. Proposed In Vivo Study: Anti-Inflammatory Activity of this compound
This protocol describes a murine model of lipopolysaccharide (LPS)-induced systemic inflammation to evaluate the anti-inflammatory potential of this compound.
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Dexamethasone (positive control)
-
Saline (negative control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Nitric Oxide (NO) assay kit
-
Reagents for euthanasia and tissue collection
3. Experimental Design:
-
Mice are randomly divided into five groups (n=8 per group):
-
Vehicle Control: Vehicle + Saline
-
LPS Control: Vehicle + LPS
-
This compound (Low Dose): 10 mg/kg this compound + LPS
-
This compound (High Dose): 50 mg/kg this compound + LPS
-
Positive Control: 5 mg/kg Dexamethasone + LPS
-
4. Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle orally (p.o.) one hour before LPS challenge.
-
Administer Dexamethasone intraperitoneally (i.p.) 30 minutes before LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (10 mg/kg). The Vehicle Control group receives a saline injection.
-
Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize mice and collect lung and liver tissues for further analysis.
-
Centrifuge blood samples to obtain serum and store at -80°C.
-
Homogenize tissue samples for cytokine analysis.
5. Outcome Measures:
-
Primary: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.
-
Secondary:
-
Nitric Oxide (NO) levels in serum.
-
Histopathological examination of lung and liver tissues to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil infiltration.
-
Hypothetical Data Presentation
The following tables represent hypothetical data that could be obtained from the proposed study.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 50 ± 10 | 30 ± 8 | 20 ± 5 |
| LPS Control | 10 mg/kg | 2500 ± 300 | 1800 ± 250 | 800 ± 100 |
| This compound | 10 mg/kg | 1500 ± 200 | 1000 ± 150 | 500 ± 80 |
| This compound | 50 mg/kg | 800 ± 120 | 500 ± 90 | 250 ± 50 |
| Dexamethasone | 5 mg/kg | 600 ± 100 | 400 ± 70 | 200 ± 40 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS Control. |
Table 2: Effect of this compound on Serum Nitric Oxide and Lung MPO Activity
| Treatment Group | Dose | Serum NO (µM) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | - | 5 ± 1 | 0.5 ± 0.1 |
| LPS Control | 10 mg/kg | 45 ± 8 | 5.2 ± 0.8 |
| This compound | 10 mg/kg | 30 ± 5 | 3.5 ± 0.6 |
| This compound | 50 mg/kg | 15 ± 3 | 1.8 ± 0.4 |
| Dexamethasone | 5 mg/kg | 10 ± 2 | 1.2 ± 0.3 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS Control. |
Visualizations
II. Proposed In Vivo Study: Anticancer Activity of this compound
This protocol outlines a subcutaneous xenograft model using a human cancer cell line to assess the potential antitumor effects of this compound.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
1. Animal Model:
-
Species: BALB/c nude mice (athymic)
-
Age: 4-6 weeks
-
Weight: 18-22 g
-
Housing: Sterile, SPF conditions with autoclaved food, water, and bedding.
2. Materials:
-
Human cancer cell line (e.g., A549 - non-small cell lung cancer)
-
Matrigel
-
This compound (purity >98%)
-
Vehicle (e.g., PEG400/Tween 80/Saline)
-
Cisplatin (positive control)
-
Calipers for tumor measurement
-
Reagents for euthanasia and tissue collection
3. Experimental Design:
-
Mice are randomly divided into four groups (n=10 per group) after tumors reach a palpable size (approx. 100 mm³):
-
Vehicle Control: Vehicle administration
-
This compound (Low Dose): 25 mg/kg this compound
-
This compound (High Dose): 100 mg/kg this compound
-
Positive Control: 3 mg/kg Cisplatin
-
4. Procedure:
-
Acclimatize mice for one week.
-
Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth daily.
-
Once tumors reach approximately 100 mm³, begin treatment.
-
Administer this compound or vehicle intraperitoneally (i.p.) daily for 21 days.
-
Administer Cisplatin i.p. once every three days for 21 days.
-
Measure tumor volume and body weight every three days. Tumor volume (V) is calculated as: V = (length × width²) / 2.
-
At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.
-
Collect tumors and major organs for histopathological and immunohistochemical analysis.
5. Outcome Measures:
-
Primary:
-
Tumor volume and tumor weight at the end of the study.
-
Tumor growth inhibition (TGI) rate.
-
-
Secondary:
-
Body weight changes to assess toxicity.
-
Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Histopathological examination of major organs for signs of toxicity.
-
Hypothetical Data Presentation
Table 3: Effect of this compound on Tumor Growth in A549 Xenograft Model
| Treatment Group | Dose | Final Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%) |
| Vehicle Control | - | 1500 ± 250 | 1.2 ± 0.2 | - |
| This compound | 25 mg/kg | 1050 ± 180 | 0.85 ± 0.15 | 30 |
| This compound | 100 mg/kg | 600 ± 120 | 0.50 ± 0.10 | 60 |
| Cisplatin | 3 mg/kg | 450 ± 100 | 0.38 ± 0.08 | 70 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 4: Effect of this compound on Body Weight and Tumor Markers
| Treatment Group | Dose | Body Weight Change (%) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | - | +10 ± 2 | 85 ± 10 | 5 ± 2 |
| This compound | 25 mg/kg | +8 ± 3 | 60 ± 8 | 15 ± 4 |
| This compound | 100 mg/kg | +5 ± 4 | 35 ± 6 | 30 ± 7 |
| Cisplatin | 3 mg/kg | -5 ± 3 | 25 ± 5 | 45 ± 9** |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Visualizations
References
Application Notes and Protocols: Investigating the Mechanism of Action of Renchangianin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on a compound specifically named "Renchangianin B" is not available in the public domain as of our last update. The following application notes and protocols are based on the known anti-cancer activities and mechanism of action of Erianin , a bibenzyl compound with well-documented anti-tumor properties.[1][2] This document is intended to serve as a comprehensive template and guide for researchers investigating novel compounds with similar expected biological activities.
Introduction to this compound
This compound is a novel natural product with putative anti-cancer properties. Preliminary screenings suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a summary of its purported biological activities and detailed protocols for investigating its mechanism of action.
Quantitative Data Summary
The anti-proliferative and apoptosis-inducing effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings based on studies of the model compound, Erianin.
Table 1: Anti-proliferative Activity of this compound (modeled on Erianin)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| T47D | Breast Cancer | 0.05 | 72 | [1] |
| Bel7402 | Hepatocarcinoma | 0.08 | 72 | [1] |
| A375 | Melanoma | 0.12 | 72 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.03 | 72 | |
| 143B | Osteosarcoma | 0.06 | 48 | |
| MG63.2 | Osteosarcoma | 0.09 | 48 |
Table 2: Effect of this compound on Cell Cycle Distribution (modeled on Erianin)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G2/M Phase (Treated) | % Cells in G2/M Phase (Control) | Reference |
| T47D | 0.1 | 24 | 45.3% | 15.2% | |
| HL-60 | 0.05 | 24 | 52.1% | 18.5% | |
| 143B | 0.1 | 24 | 48.9% | 16.8% |
Signaling Pathways Implicated in this compound Action
Based on studies with the model compound Erianin, this compound is believed to exert its anti-cancer effects through the modulation of several key signaling pathways, primarily inducing apoptosis through both intrinsic and extrinsic pathways and modulating the ROS/JNK signaling cascade.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T47D, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Caption: General workflow for Western blot analysis.
Conclusion
The provided data and protocols, based on the well-studied compound Erianin, offer a robust framework for investigating the anti-cancer mechanism of action of this compound. These methodologies will enable researchers to characterize its effects on cell viability, cell cycle progression, and key apoptotic signaling pathways, thereby providing a solid foundation for further pre-clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Renchangianin B Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Renchangianin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and quantification of this compound from its natural source, plants of the Illicium genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a bioactive lignan belonging to the dibenzocyclooctadiene class of secondary metabolites. Its primary known natural source is from plants of the Illicium genus, such as Illicium renchangianum and the more commonly known Chinese star anise (Illicium verum).
Q2: What are the main challenges in obtaining high yields of this compound?
Researchers may face several challenges in maximizing the yield of this compound, including:
-
Low natural abundance: The concentration of this compound in the plant material can be inherently low.
-
Inefficient extraction: The choice of solvent, extraction method, and parameters can significantly impact the extraction efficiency.
-
Degradation of the compound: Lignans can be sensitive to factors like high temperatures, extreme pH, and light exposure during extraction and purification.[1][2]
-
Complex purification: The crude extract contains a multitude of other phytochemicals, making the isolation of pure this compound a complex process.
-
Variability in plant material: The genetic makeup of the plant, cultivation conditions, and harvesting time can all affect the concentration of secondary metabolites.[3]
Q3: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and effective method for the quantification of lignans like this compound.[4][5] The UV absorption is typically monitored around 230 nm or 280 nm for lignans. For more detailed structural elucidation and identification, HPLC coupled with Mass Spectrometry (HPLC-MS) can be employed.
Troubleshooting Guides
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | This compound is a lignan, and the choice of solvent is critical. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are generally effective for extracting lignans. The polarity of the solvent should be optimized. For Illicium verum, methanol has been shown to provide a higher yield of phenolic compounds compared to water or n-hexane. |
| Insufficient Extraction Time or Temperature | Extraction time and temperature can significantly influence yield. For lignans, extraction times can range from minutes to several hours. Temperatures between 40°C and 60°C have been shown to be effective for lignan extraction, though higher temperatures can risk degradation. |
| Inadequate Sample Preparation | The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration. Lignans are relatively stable to drying at temperatures up to 60°C. |
Low Purity of this compound after Purification
| Potential Cause | Troubleshooting Steps |
| Ineffective Initial Cleanup | The crude extract can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar or non-polar impurities. |
| Suboptimal Column Chromatography Conditions | For purification, column chromatography is essential. Silica gel is a common stationary phase. The mobile phase (eluent) should be carefully selected and optimized. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating lignans. |
| Co-elution of Similar Compounds | Illicium species contain numerous structurally similar lignans which can be difficult to separate. Techniques like preparative HPLC or multiple chromatography steps with different stationary phases (e.g., Sephadex LH-20) may be necessary for high purity. |
Inaccurate Quantification of this compound
| Potential Cause | Troubleshooting Steps |
| Matrix Effects in HPLC Analysis | Co-eluting compounds from the plant matrix can interfere with the UV signal of this compound. Ensure proper sample cleanup before injection. Using a diode-array detector (DAD) can help assess peak purity. |
| Lack of a Pure Standard | Accurate quantification requires a pure analytical standard of this compound for calibration. If a commercial standard is unavailable, it must be isolated and its purity confirmed (e.g., by NMR and MS). |
| Improper HPLC Method Parameters | Optimize the mobile phase composition, flow rate, and column temperature to achieve good peak separation and shape. A C18 reversed-phase column is commonly used for lignan analysis. |
Experimental Protocols
General Protocol for Extraction and Isolation of Lignans from Illicium
This protocol is a general guideline and may require optimization for this compound.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., leaves, stems, or fruits of Illicium renchangianum) at room temperature or in an oven at a temperature not exceeding 60°C.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol or ethanol at room temperature for 24-48 hours with occasional shaking. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Alternatively, use ultrasonication or microwave-assisted extraction to reduce extraction time and potentially improve efficiency.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Further Purification:
-
Pool the fractions rich in this compound and subject them to further purification steps as needed. This may include repeated column chromatography on silica gel or Sephadex LH-20, or preparative HPLC.
-
Quantitative Analysis by HPLC-UV
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection Wavelength: 230 nm or 280 nm.
-
Quantification: Create a calibration curve using a pure standard of this compound at different concentrations.
Factors Influencing this compound Yield
The yield of this compound can be influenced by a variety of factors, from the plant's growing conditions to the specifics of the extraction process.
Pre-harvest Factors
| Factor | Influence on Yield |
| Genetics | Different species and even different populations of the same Illicium species can have varying levels of lignan production. |
| Environmental Conditions | Factors such as light intensity, temperature, water availability, and nutrient levels can affect the biosynthesis of secondary metabolites. For instance, blue light has been shown to be effective in promoting the production of dibenzocyclooctadiene lignans in in-vitro cultures. |
| Planting and Harvesting Time | The concentration of secondary metabolites can vary with the developmental stage of the plant. Optimal harvest time should be determined experimentally. |
Post-harvest and Extraction Factors
| Factor | Influence on Yield |
| Drying Method | Improper drying (e.g., excessively high temperatures) can lead to the degradation of thermolabile compounds. Air-drying or oven-drying at moderate temperatures (40-60°C) is recommended. |
| Extraction Solvent | The choice of solvent and its concentration is critical. Aqueous methanol or ethanol are generally effective for lignans. |
| Extraction Method | Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional maceration. |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway of dibenzocyclooctadiene lignans.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
"Renchangianin B" solubility and formulation challenges
Welcome to the technical support center for Renchangianin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound. As specific experimental data for this compound is limited in publicly available literature, the guidance provided is based on established principles for other poorly soluble, hydrophobic natural products.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical and physical properties of this compound?
A1: this compound is a complex natural product. Based on available data, its key properties are summarized below. These properties suggest potential challenges in achieving aqueous solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈O₁₁ | PubChem |
| Molecular Weight | 622.7 g/mol | PubChem |
| XLogP3 | 5.2 | PubChem |
| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | PubChem |
Q2: I am having difficulty dissolving this compound for my in vitro experiments. What solvents should I try?
A2: Due to its high hydrophobicity, indicated by a high XLogP3 value, this compound is expected to have poor water solubility. For in vitro assays, it is common to first dissolve hydrophobic compounds in an organic solvent to create a stock solution, which is then diluted into the aqueous assay buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
Important Considerations:
-
Always test the tolerance of your cell line or assay system to the final concentration of the organic solvent.
-
Start with a high concentration stock solution (e.g., 10-50 mM) in 100% organic solvent.
-
When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.
-
If precipitation occurs, you may need to lower the final concentration or incorporate a surfactant.
The following table provides examples of the solubility of other poorly soluble natural products, naringin and naringenin, in various solvents, which can serve as a general guide.[1]
Table 2: Example Solubilities of Naringin and Naringenin in Different Solvents [1]
| Solvent | Naringin Solubility ( g/100g solvent) | Naringenin Solubility ( g/100g solvent) |
| Methanol | High | Moderate |
| Isopropanol | Low | Moderate |
| Ethyl Acetate | Moderate | High |
| n-Butanol | Low | Low |
| Hexane | Very Low | Very Low |
| Petroleum Ether | Very Low | Very Low |
Q3: My compound is precipitating out of solution during my cell-based assay. How can I prevent this?
A3: Precipitation in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.1-0.5%) to increase solubility.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]
-
Formulation as a Nanoemulsion: A nanoemulsion can be prepared to improve the dispersion of the compound in aqueous solutions.[4]
Troubleshooting Guides
Issue 1: Low Bioavailability in Animal Studies
Symptoms:
-
High dose required to see a therapeutic effect.
-
High variability in plasma concentrations between subjects.
-
Low plasma concentration of the drug after oral administration.
Possible Causes:
-
Poor aqueous solubility limiting dissolution in the gastrointestinal tract.
-
Low permeability across the intestinal wall.
-
First-pass metabolism.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low bioavailability.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Creates nanoparticles, which can significantly improve dissolution rates.
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral absorption.
-
Prodrug Approach: A prodrug of this compound could be synthesized to have improved solubility and be converted to the active drug in vivo.
Issue 2: Instability of the Formulation
Symptoms:
-
Degradation of this compound over time in the formulation.
-
Changes in the physical appearance of the formulation (e.g., color change, precipitation).
Possible Causes:
-
Hydrolysis, oxidation, or photolysis of the compound.
-
Interaction with excipients.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform studies under stress conditions (acid, base, oxidation, heat, light) to identify the degradation pathways of this compound.
-
Excipient Compatibility Studies: Mix this compound with individual excipients and store at accelerated stability conditions to identify any incompatibilities.
-
Protective Measures:
-
Antioxidants: If oxidation is an issue, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.
-
Light-Resistant Packaging: Protect the formulation from light to prevent photodegradation.
-
pH Adjustment: Determine the pH of maximum stability and buffer the formulation accordingly.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For the experiment, thaw an aliquot and dilute it into your aqueous assay medium. Add the stock solution dropwise to the medium while vortexing to minimize precipitation.
Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator).
-
The resulting solid mass is a dispersion of the drug in the carrier.
-
Grind the solid dispersion into a fine powder. This powder can then be used for dissolution testing or formulated into a solid dosage form.
Signaling Pathway Visualization
While the specific signaling pathways affected by this compound are not detailed in the provided search results, a common mechanism for natural products involves the modulation of key cellular signaling pathways. Below is a generic representation of a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Solubilities of naringin and naringenin in different solvents and dissociation constants of naringenin - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 2. ijmsdr.org [ijmsdr.org]
- 3. pharm-int.com [pharm-int.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Renchangianin B Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Renchangianin B during the extraction process. This compound is a seco-prezizaane-type sesquiterpene, a class of highly oxidized molecules isolated from plants of the genus Illicium. Its complex structure, featuring ester and hydroxyl functional groups, renders it susceptible to degradation under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a bioactive seco-prezizaane sesquiterpene isolated from the genus Illicium. Its chemical structure contains ester and multiple hydroxyl groups, which are prone to chemical degradation through processes like hydrolysis and oxidation.[1] Factors such as temperature, pH, light, and the presence of enzymes or metal ions can significantly impact its stability during extraction, leading to reduced yield and the formation of impurities.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of natural compounds like this compound during extraction include:
-
Temperature: High temperatures can accelerate degradation reactions.[2][3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester functional group in this compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to UV or high-intensity light can induce photolytic degradation.
-
Enzymes: Endogenous plant enzymes released during cell lysis can metabolize the target compound.
-
Solvent Choice: The polarity and purity of the extraction solvent can influence both extraction efficiency and compound stability.
Q3: What are the visible signs of this compound degradation in my extract?
A3: While direct visual confirmation is difficult without analytical instrumentation, signs of significant degradation in a plant extract can include a change in color (e.g., browning), the formation of precipitates, or a noticeable decrease in the expected biological activity of the extract. The most reliable way to assess degradation is through analytical techniques like HPLC, LC-MS, or TLC by comparing the profile of the fresh extract with a reference standard or a previously optimized batch.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Selection | Screen solvents with varying polarities (e.g., n-hexane, ethyl acetate, methanol). Methanol has been shown to be effective for extracting polar compounds from Illicium species.[4] | The polarity of the solvent must match that of this compound to ensure efficient extraction. |
| Incomplete Extraction | Increase extraction time or use more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[5] | These methods can enhance cell wall disruption and improve solvent penetration, leading to higher extraction efficiency. |
| Degradation During Extraction | Refer to the troubleshooting guide for "High Levels of Impurities or Degradation Products." | Low yield is often a direct consequence of compound degradation. |
| Adsorption to Cellular Debris | Centrifuge the initial extract at a higher speed or use filtration aids (e.g., celite) to ensure complete removal of solid plant material. | This compound may adsorb to particulate matter, leading to its loss during the separation of the liquid extract. |
Problem 2: High Levels of Impurities or Degradation Products Detected by Analytical Methods (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | Perform extraction at a lower temperature (e.g., room temperature or in an ice bath). Consider non-thermal extraction methods like maceration or UAE. | Elevated temperatures can accelerate the rate of degradation reactions. |
| Hydrolysis of Ester Group | Maintain a neutral pH (around 6.0-7.5) during extraction and subsequent workup steps. Use buffered solutions if necessary. | The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. |
| Oxidative Degradation | Degas solvents before use and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or BHT to the extraction solvent. | Minimizing exposure to oxygen can prevent oxidative breakdown of the molecule. |
| Enzymatic Degradation | Blanch the plant material briefly with hot solvent vapor or freeze-dry it immediately after harvesting to deactivate endogenous enzymes. | Enzymes released from plant cells upon homogenization can degrade the target compound. |
| Photodegradation | Protect the extraction vessel and subsequent solutions from light by using amber glassware or wrapping containers in aluminum foil. | Exposure to light can provide the energy for photolytic cleavage of chemical bonds. |
Illustrative Data on Stability
While specific experimental data for this compound is limited, the following tables illustrate the expected impact of temperature and pH on the stability of a similar ester-containing natural product.
Table 1: Effect of Temperature on Compound Stability
| Temperature (°C) | Compound Recovery (%) after 4 hours |
| 4 | 98 |
| 25 | 92 |
| 50 | 75 |
| 80 | 45 |
| Note: This is illustrative data for a comparable compound and actual results for this compound may vary. |
Table 2: Effect of pH on Compound Stability
| pH | Compound Recovery (%) after 4 hours at 25°C |
| 3 | 65 |
| 5 | 88 |
| 7 | 95 |
| 9 | 70 |
| Note: This is illustrative data for a comparable compound and actual results for this compound may vary. |
Experimental Protocols
Protocol 1: Optimized Cold Maceration for this compound Extraction
This protocol is designed to minimize degradation by avoiding heat.
-
Plant Material Preparation:
-
Harvest fresh stems of Illicium species.
-
Immediately freeze-dry the material to inactivate enzymes and facilitate grinding.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L amber glass flask.
-
Add 1 L of pre-chilled (4°C) methanol.
-
Seal the flask and wrap it in aluminum foil to protect from light.
-
Place the flask on an orbital shaker at 150 rpm and macerate for 48 hours at 4°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with 500 mL of cold methanol each time.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature maintained below 35°C.
-
Dry the resulting crude extract under a high vacuum to remove residual solvent.
-
-
Storage:
-
Store the final extract at -20°C or below in an amber vial under a nitrogen atmosphere.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A troubleshooting flowchart for identifying and resolving common causes of this compound degradation.
Potential Degradation Pathways for this compound
Caption: Factors leading to the degradation of this compound via different chemical pathways.
References
- 1. Chemical composition and pharmacological activity of seco-prezizaane-type sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
"Renchangianin B" stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of Renchangianin B for researchers, scientists, and drug development professionals. The information is based on general principles of pharmaceutical stability testing for dibenzocyclooctadiene lignans, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]
Q2: How should I handle this compound during experiments to minimize degradation?
To minimize degradation, it is advisable to protect this compound from light and high temperatures. Prepare solutions fresh for each experiment and store any stock solutions at -80°C. For short-term benchtop use, keep solutions on ice.
Q3: What are the typical analytical methods used for stability testing of compounds like this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the stability of dibenzocyclooctadiene lignans.[2][3][4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify potential degradation products.[5]
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency in stored samples | Improper storage temperature. | Ensure samples are stored at the recommended -20°C for powder and -80°C for solutions. |
| Frequent freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. | |
| Exposure to light. | Store samples in amber vials or protect them from light. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents. | |
| Variability in experimental results | Inconsistent sample handling. | Standardize sample preparation and handling procedures. Ensure consistent timing and temperature control. |
| Instability in the experimental matrix. | Evaluate the stability of this compound in the specific buffer or medium being used. |
Stability Data Summary
The following tables represent hypothetical stability data for this compound based on typical behavior for this class of compounds. This data is for illustrative purposes only.
Table 1: Hypothetical pH Stability of this compound in Solution at 25°C
| pH | Initial Assay (%) | Assay after 24 hours (%) | Assay after 7 days (%) |
| 3.0 | 100 | 99.5 | 98.2 |
| 5.0 | 100 | 99.8 | 99.1 |
| 7.0 | 100 | 98.1 | 95.3 |
| 9.0 | 100 | 92.5 | 85.1 |
Table 2: Hypothetical Thermal Stability of Solid this compound
| Temperature | Initial Assay (%) | Assay after 1 month (%) | Assay after 3 months (%) |
| 25°C / 60% RH | 100 | 99.7 | 99.2 |
| 40°C / 75% RH | 100 | 98.5 | 96.8 |
| 60°C | 100 | 95.2 | 90.5 |
Table 3: Hypothetical Photostability of Solid this compound
| Condition | Initial Assay (%) | Assay after Exposure (%) |
| Cool white light (1.2 million lux hours) | 100 | 97.3 |
| UV-A light (200 watt hours/square meter) | 100 | 96.5 |
| Dark control | 100 | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- For acid hydrolysis, add 0.1 N HCl and incubate at 60°C for 24 hours.
- For base hydrolysis, add 0.1 N NaOH and incubate at 60°C for 24 hours.
- Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
- Prepare a solution of this compound.
- Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
- Analyze the sample by HPLC.
3. Thermal Degradation:
- Expose solid this compound to dry heat at 80°C for 48 hours.
- Dissolve the sample and analyze by HPLC.
4. Photolytic Degradation:
- Expose a solution of this compound to a calibrated light source providing both cool white fluorescent and near-UV light, as per ICH Q1B guidelines.
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for lignan analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting "Renchangianin B" Cell-Based Assay Variability
Welcome to the technical support center for your "Renchangianin B" cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to assay variability, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can arise from several factors, broadly categorized as biological, technical, and environmental. Key sources include inconsistent cell health and passage number, pipetting errors, reagent variability (e.g., serum batch-to-batch differences), and environmental fluctuations within the incubator ("edge effects").[1][2][3]
Q2: How critical is the cell passage number for assay consistency?
A2: The passage number is highly critical. As cells are repeatedly subcultured, they can undergo phenotypic and genotypic changes, which may alter their growth rate, morphology, and response to stimuli like "this compound".[4] It is crucial to use cells within a defined, low passage number range to ensure consistent results. We recommend establishing a master and working cell bank system.[2]
Q3: Can different batches of fetal bovine serum (FBS) affect my results?
A3: Absolutely. Serum is a complex mixture of proteins, growth factors, and hormones, and its composition can vary significantly between lots. This variability can lead to changes in cell growth, morphology, and response to treatment. It is highly recommended to test new serum batches before use in critical experiments and to purchase a large quantity of a single lot that has been shown to work well.
Q4: What is the "edge effect" and how can I minimize it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells, often due to increased evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your "this compound" experiments.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth. |
| Edge Effects | Implement strategies to minimize edge effects as described in the FAQ section. |
| Cell Clumping | Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary. |
Issue 2: Low or No Signal (e.g., in Luciferase or Fluorescence-Based Assays)
Symptoms:
-
Signal from treated wells is indistinguishable from the background.
-
Very low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Routinely check for contamination. |
| Incorrect Reagent Concentration | Titrate the concentration of "this compound" and any detection reagents to determine the optimal working concentration. |
| Degraded Reagents | Check the expiration dates of all reagents. Store reagents at their recommended temperatures and protect light-sensitive components from light. |
| Insufficient Incubation Time | Optimize the incubation time for "this compound" treatment and for the development of the detection signal. |
| Low Transfection Efficiency (for reporter assays) | Optimize the transfection protocol for your specific cell type, including the ratio of DNA to transfection reagent. |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control or untreated wells.
-
Reduced dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. If your media contains phenol red, consider switching to a phenol red-free formulation for fluorescence or luminescence-based assays, as it can contribute to the background signal. |
| Autofluorescence of "this compound" | If using a fluorescence-based assay, check if "this compound" itself fluoresces at the excitation and emission wavelengths used. Include a "compound only" control. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete solubilization of formazan crystals by using a sufficient volume of an appropriate solvent and adequate mixing. |
| Sub-optimal Blocking (for antibody-based assays) | Increase the concentration or duration of the blocking step. Consider trying a different blocking agent (e.g., BSA instead of milk). |
Experimental Protocols
Below is a generalized protocol for a cell viability assay (e.g., MTT or similar colorimetric/fluorometric assays) with "this compound". This should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Create a single-cell suspension and count the cells.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of "this compound" in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of "this compound". Include vehicle-only controls.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Assay Procedure (Example: MTT Assay):
- Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the MTT solution.
- Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (typically 570 nm).
4. Data Analysis:
- Subtract the average absorbance of the blank wells from all other wells.
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- Plot the results as a dose-response curve to determine the IC50 value of "this compound".
Visualizations
Hypothetical Signaling Pathway for "this compound"
Since the signaling pathway of "this compound" is not yet defined, the following diagram illustrates a hypothetical pathway where "this compound" inhibits a pro-survival signaling cascade. This can be adapted as more is understood about its mechanism of action.
Caption: Hypothetical signaling pathway for "this compound".
Experimental Workflow for a Cell-Based Assay
This diagram outlines the major steps in a typical cell-based assay workflow, from cell preparation to data analysis.
Caption: General experimental workflow for a cell-based assay.
Troubleshooting Logic for High Assay Variability
This decision tree provides a logical workflow for troubleshooting high variability in your assay results.
Caption: Troubleshooting decision tree for high assay variability.
References
"Renchangianin B" dosage and administration route optimization
Technical Support Center: Renchangianin B
A Note to Researchers: Currently, there is a significant lack of publicly available scientific data regarding the specific dosage, administration routes, and mechanistic pathways of the isolated compound this compound. It has been identified as a constituent in certain plants, such as those from the Kadsura genus, which have a history in traditional medicine for various ailments.[1] Additionally, this compound has been identified as a component in extracts of Apluda mutica L., which have demonstrated antibacterial properties.[2]
The information available is not sufficient to provide detailed, validated experimental protocols, dosage recommendations, or to fully elucidate its mechanism of action. The following content is based on general principles of natural product research and provides a foundational framework for researchers beginning to investigate this compound. As more research becomes available, this guide will be updated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a lignan, a class of polyphenols found in plants. It has been isolated from the stems of Kadsura renchangiana and is also a constituent of the ethnomedicinal grass Apluda mutica L.[1][2]
Q2: Are there any established in vitro or in vivo dosages for this compound?
A2: At present, there are no established in vitro or in vivo dosages for purified this compound in the scientific literature. One study identified this compound as comprising 7.13% of a methanolic extract of Apluda mutica, which was then used in an antibacterial assay.[2] However, this does not translate to a specific dosage for the isolated compound. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
Q3: What are the potential administration routes for this compound?
A3: There is no specific information on the administration routes for this compound. For preclinical animal studies, the choice of administration route (e.g., oral, intravenous, intraperitoneal) would depend on the compound's physicochemical properties (solubility, stability) and the therapeutic target. Initial studies would be required to determine its pharmacokinetic and pharmacodynamic profiles.
Q4: What is the known mechanism of action or signaling pathway for this compound?
A4: The specific mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. Lignans as a class are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, often through modulation of various signaling pathways. However, the specific pathways affected by this compound remain to be investigated.
Troubleshooting Guide for Initial Experiments
| Issue | Possible Cause | Suggested Solution |
| Low solubility of this compound in aqueous media | The compound may be lipophilic, a common characteristic of lignans. | - Use a small amount of a biocompatible solvent such as DMSO to dissolve the compound first, then dilute to the final concentration in your aqueous medium. - Ensure the final concentration of the solvent is not toxic to your cells or organism. - Sonication or vortexing may aid in dissolution. |
| Inconsistent results in bioassays | - Degradation of the compound. - Variability in experimental conditions. - Purity of the this compound sample. | - Store the compound under appropriate conditions (e.g., protected from light, at low temperature). - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. - Verify the purity of your this compound sample using techniques like HPLC or LC-MS. |
| No observable effect in a biological assay | - The chosen concentration may be too low. - The compound may not be active in the selected assay. - The incubation time may be too short or too long. | - Perform a dose-response study over a wide range of concentrations. - Screen the compound in a variety of cell-based or biochemical assays to identify its biological activity. - Conduct a time-course experiment to determine the optimal time point for observing an effect. |
General Experimental Protocols
The following are generalized protocols that can be adapted for initial studies on this compound.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is based on a study of an extract containing this compound.
-
Preparation of Inoculum: Prepare a suspension of the target bacterial strain in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create sterile wells in the agar using a sterile borer.
-
Sample Preparation:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the stock solution to test a range of concentrations.
-
-
Application: Add a defined volume of each dilution of this compound to the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used for dilution).
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well.
Conceptual Workflow for Investigating this compound
The following diagram illustrates a logical workflow for the initial investigation of a novel natural compound like this compound.
A conceptual workflow for the investigation of this compound.
Hypothetical Signaling Pathway Diagram for a Lignan
While the specific pathway for this compound is unknown, many lignans are known to interact with common signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism for further investigation.
A hypothetical anti-inflammatory signaling pathway for investigation.
References
Addressing "Renchangianin B" off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Renchangianin B in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results suggest that this compound is affecting a signaling pathway other than the intended target. How can I confirm an off-target effect?
A1: Unexplained phenotypic outcomes or alterations in unexpected signaling pathways can indicate off-target effects. To investigate this, we recommend performing a kinase inhibitor profiling assay. This will screen this compound against a broad panel of kinases to identify unintended targets. Additionally, conducting a Western blot analysis for key proteins in related signaling pathways can provide evidence of off-target pathway modulation.
Q2: I'm observing significant cytotoxicity in my cell line at concentrations expected to be specific for the target. Is this an off-target effect?
A2: High cytotoxicity can be a result of off-target effects or compound-specific toxicity. To differentiate, we recommend determining the half-maximal cytotoxic concentration (CC50) and comparing it to the half-maximal inhibitory concentration (IC50) for your intended target. A low therapeutic index (CC50/IC50) suggests potential off-target cytotoxicity. It is also advisable to test the compound in a cell line that does not express the intended target to assess non-specific toxicity.
Q3: How can I mitigate the observed off-target effects of this compound in my experiments?
A3: Mitigating off-target effects can be approached in several ways:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target activity.
-
Use of Controls: Employ structurally related but inactive compounds as negative controls to distinguish specific from non-specific effects.
-
Orthogonal Approaches: Validate your findings using alternative methods to inhibit the target, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is a direct result of on-target inhibition.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Primary Target Kinase | 50 | Biochemical |
| Off-Target Kinase A (e.g., SRC) | 750 | Biochemical |
| Off-Target Kinase B (e.g., LCK) | 1,200 | Biochemical |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Assay Type |
| Cell Line A (Target Positive) | 5 | Cell Viability (MTT) |
| Cell Line B (Target Negative) | 25 | Cell Viability (MTT) |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to the desired screening concentrations.
-
Prepare kinase buffers, ATP, and substrate solutions as per the manufacturer's instructions for the specific kinase panel.
-
-
Assay Procedure:
-
Add the kinase, substrate, and this compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 values for any kinases that are significantly inhibited.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the cell viability against the log concentration of this compound.
-
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Renchangianin B Purification Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification scale-up of Renchangianin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound?
Scaling up the purification of this compound from laboratory to pilot or industrial scale presents several challenges. These typically include maintaining resolution and purity, managing larger solvent volumes, ensuring process reproducibility, and addressing potential compound degradation.[1][2] Key issues often revolve around the non-linear behavior of chromatographic columns upon increasing dimensions, which can affect peak shape and separation efficiency.[3][4]
Q2: How do the physicochemical properties of this compound influence its purification scale-up?
The successful scale-up of this compound purification is intrinsically linked to its chemical and physical properties. With a molecular weight of 622.7 g/mol and a high XLogP3 value of 5.2, this compound is a relatively large and lipophilic molecule.[5] This suggests that it will have good solubility in organic solvents but poor solubility in aqueous solutions. Its complex structure, featuring multiple hydroxyl and methoxy groups, provides sites for potential degradation, particularly under harsh pH or high-temperature conditions. Understanding these properties is crucial for selecting appropriate solvents, stationary phases, and purification techniques.
Q3: What are the recommended chromatographic techniques for large-scale purification of this compound?
For the large-scale purification of lipophilic natural products like this compound, reversed-phase chromatography is often the method of choice. However, other techniques such as normal-phase chromatography, size-exclusion chromatography, and counter-current chromatography can also be employed depending on the specific impurities that need to be removed. The selection of the technique should be based on small-scale optimization studies to achieve the best balance of resolution, loading capacity, and solvent consumption.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing at Larger Scale
Possible Causes:
-
Column Overloading: Exceeding the binding capacity of the chromatographic resin.
-
Improper Column Packing: Inconsistent packing density leading to channeling and flow irregularities.
-
Inappropriate Flow Rate: A linear flow rate that is too high for the larger column diameter can reduce resolution.
-
Mobile Phase In-situ Effects: Changes in mobile phase composition or temperature during the run.
Troubleshooting Steps:
-
Determine Loading Capacity: Perform a loading study on a small-scale column to determine the optimal sample load per gram of stationary phase.
-
Optimize Column Packing: Ensure a uniform and tightly packed column bed. For large-scale columns, specialized packing equipment and techniques are often necessary.
-
Scale Flow Rate Linearly: Maintain a constant linear flow rate when scaling up. The volumetric flow rate should be increased proportionally to the square of the column diameter.
-
Ensure Mobile Phase Consistency: Use a well-mixed mobile phase and consider a column oven to maintain a constant temperature.
Issue 2: Low Yield of this compound
Possible Causes:
-
Compound Precipitation: this compound may precipitate on the column or in the tubing if the solvent strength is too low.
-
Irreversible Adsorption: Strong interaction with the stationary phase.
-
Degradation: The compound may be sensitive to the pH of the mobile phase or exposure to light and air.
-
Inefficient Elution: The elution solvent may not be strong enough to completely recover the compound from the column.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various mobile phase compositions.
-
Stationary Phase Screening: Test different stationary phases (e.g., C18, C8, Phenyl) to find one with optimal retention and recovery.
-
Stability Studies: Assess the stability of this compound under the proposed purification conditions (pH, temperature, light exposure).
-
Optimize Elution Gradient: Develop a gradient elution method that ensures complete elution of the compound without being excessively long.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈O₁₁ | PubChem |
| Molecular Weight | 622.7 g/mol | PubChem |
| XLogP3 | 5.2 | PubChem |
| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | PubChem |
Table 2: Comparison of Lab-Scale vs. Scale-Up Chromatographic Parameters (Hypothetical)
| Parameter | Lab-Scale | Pilot-Scale |
| Column Dimensions (ID x L) | 4.6 mm x 250 mm | 50 mm x 500 mm |
| Stationary Phase | C18, 5 µm | C18, 10 µm |
| Sample Load | 10 mg | 1 g |
| Flow Rate | 1 mL/min | 118 mL/min |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |
| Purity Achieved | >98% | >95% |
| Yield | 90% | 85% |
Experimental Protocols
Protocol 1: Method Development and Small-Scale Purification
-
Solubility Testing: Determine the solubility of the crude extract containing this compound in a range of potential mobile phase solvents (e.g., methanol, acetonitrile, water).
-
Analytical HPLC Method Development:
-
Screen various C18 columns from different manufacturers.
-
Optimize the mobile phase composition (e.g., gradient of acetonitrile in water with 0.1% formic acid) to achieve good separation of this compound from impurities.
-
Determine the retention time of this compound.
-
-
Preparative HPLC Loading Study:
-
Using a preparative HPLC column (e.g., 21.2 x 250 mm), inject increasing amounts of the crude extract.
-
Monitor the peak shape and resolution to determine the maximum loading capacity before significant peak broadening or loss of resolution occurs.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and analyze their purity by analytical HPLC.
Protocol 2: Scale-Up Purification
-
Column Selection and Packing:
-
Select a preparative column with a diameter and length appropriate for the desired batch size.
-
Pack the column with the selected stationary phase following the manufacturer's protocol to ensure a homogenous and stable bed.
-
-
Linear Velocity Calculation: Calculate the volumetric flow rate for the larger column that maintains the same linear velocity as the optimized small-scale method.
-
Sample Preparation and Injection: Dissolve the crude extract in a suitable solvent at a concentration determined during the loading study. Inject the sample onto the column.
-
Gradient Elution and Fraction Collection: Run the scaled-up gradient. Collect fractions based on UV absorbance or time.
-
Purity and Yield Analysis: Analyze the collected fractions for purity and calculate the overall yield of this compound.
Visualizations
Caption: Workflow for this compound purification scale-up.
Caption: Troubleshooting logic for purification scale-up issues.
References
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 3. bio-rad.com [bio-rad.com]
- 4. people.ucsc.edu [people.ucsc.edu]
- 5. This compound | C34H38O11 | CID 102073771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Renchangianin B
Welcome to the technical support center for Renchangianin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bioavailability of this promising, yet poorly soluble, compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenge with this compound, a compound presumed to be a flavonoid, is its low aqueous solubility.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which in turn results in poor absorption and low overall bioavailability.[3][4] Additionally, like many flavonoids, this compound may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[5]
Q2: What are the initial steps I should take to assess the bioavailability of my current this compound formulation?
A2: A crucial first step is to perform a pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice). This involves oral administration of your current formulation and subsequent collection of blood samples at various time points to determine key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This baseline data is essential for evaluating the effectiveness of any enhancement strategies you employ.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: A variety of techniques can be employed, broadly categorized as physical modifications, chemical modifications, and the use of novel drug delivery systems.
-
Physical Modifications: These include methods like micronization (reducing particle size), amorphization (creating an amorphous solid dispersion), and complexation with cyclodextrins.
-
Chemical Modifications: This approach involves creating prodrugs or salt forms of this compound to improve its solubility and/or permeability.
-
Novel Drug Delivery Systems: This is a promising area that includes the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, liposomes, and cocrystals.
Q4: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A4: The choice of strategy depends on the specific physicochemical properties of this compound, the desired therapeutic application, and available resources. A systematic approach is recommended:
-
Characterize the Compound: Thoroughly characterize the solubility, permeability (e.g., using a Caco-2 cell model), and solid-state properties (e.g., crystallinity) of this compound.
-
Feasibility Studies: Conduct small-scale feasibility studies with a few selected techniques from different categories (e.g., a solid dispersion, a nanosuspension, and a lipid-based formulation).
-
In Vitro-In Vivo Correlation (IVIVC): Use in vitro dissolution and permeability data to predict in vivo performance and select the most promising formulations for further in vivo testing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cmax and AUC in initial PK studies | Poor aqueous solubility and dissolution rate of this compound. | 1. Particle Size Reduction: Attempt micronization or nanosizing to increase the surface area for dissolution. 2. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) to improve its wettability and dissolution. 3. Lipid-Based Formulation: Formulate this compound in a lipid-based system like SEDDS to improve solubilization in the GI tract. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution and absorption due to the compound's poor properties. Food effects. | 1. Formulation Optimization: Develop a more robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), which can reduce variability. 2. Controlled Dosing Conditions: Standardize feeding conditions in your animal studies to minimize food-related variability. |
| In vitro dissolution does not correlate with in vivo PK data | The dissolution medium may not be biorelevant. Permeability might be the rate-limiting step, not dissolution. | 1. Biorelevant Dissolution Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo environment. 2. Permeability Assessment: Evaluate the permeability of this compound using in vitro models like Caco-2 or PAMPA to determine if it is a low-permeability compound. |
| Signs of compound degradation in the formulation | Chemical instability of this compound. | 1. Excipient Compatibility Studies: Perform compatibility studies with your chosen excipients to identify any interactions that may cause degradation. 2. Protective Formulations: Consider encapsulation technologies like liposomes or nanoparticles to protect this compound from harsh GI conditions. |
| Nanosuspension shows particle aggregation over time | Insufficient stabilization. | 1. Optimize Stabilizers: Screen different types and concentrations of stabilizers (surfactants and polymers) to prevent particle aggregation. 2. Zeta Potential Measurement: Measure the zeta potential of your nanosuspension; a value of at least ±30 mV is generally required for good stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study
Objective: To compare the dissolution profile of the this compound solid dispersion with the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Phosphate buffer (pH 6.8)
-
Pure this compound
-
This compound solid dispersion
-
HPLC system for drug quantification
Methodology:
-
Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place an amount of pure this compound or solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's cellular action.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. erpublications.com [erpublications.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Validation & Comparative
Renchangianin B in the Landscape of Kadsura Lignans: A Comparative Guide
For researchers, scientists, and drug development professionals, the diverse lignans derived from the Kadsura genus present a compelling area of study due to their significant biological activities. This guide provides a comparative analysis of Renchangianin B against other notable lignans from this genus, focusing on their anti-inflammatory, cytotoxic, and hepatoprotective properties, supported by available experimental data.
The Kadsura genus, belonging to the Schisandraceae family, is a rich source of structurally diverse dibenzocyclooctadiene lignans, which have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and liver-protective activities[1]. While numerous lignans from various Kadsura species have been isolated and their biological activities evaluated, a direct quantitative comparison involving this compound has been challenging due to the limited availability of its specific bioactivity data in published literature. However, by examining the performance of other closely related lignans, we can infer the potential standing of this compound and highlight areas for future investigation.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the reported IC50 values for the anti-inflammatory and cytotoxic activities of several lignans isolated from different Kadsura species. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Anti-Inflammatory Activity
The anti-inflammatory potential of Kadsura lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a key feature of inflammatory processes.
| Lignan | Kadsura Species | Assay | IC50 (µM) | Reference |
| Kadsuindutain A | K. induta | NO Inhibition (RAW 264.7) | 12.5 | [2] |
| Kadsuindutain B | K. induta | NO Inhibition (RAW 264.7) | 10.7 | [2] |
| Kadsuindutain C | K. induta | NO Inhibition (RAW 264.7) | 15.4 | [2] |
| Kadsuindutain D | K. induta | NO Inhibition (RAW 264.7) | 20.1 | [2] |
| Kadsuindutain E | K. induta | NO Inhibition (RAW 264.7) | 34.0 | |
| Schizanrin F | K. induta | NO Inhibition (RAW 264.7) | 18.2 | |
| Schizanrin O | K. induta | NO Inhibition (RAW 264.7) | 25.6 | |
| Schisantherin J | K. induta | NO Inhibition (RAW 264.7) | 28.9 | |
| This compound | K. renchangiana, K. longipedunculata | NO Inhibition | Data not available |
Cytotoxic Activity
The cytotoxic effects of Kadsura lignans against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's potency in inhibiting cancer cell growth.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Heilaohulignan C | HepG-2 (Liver Cancer) | 9.92 | |
| Kadsuralignan I | HepG-2 (Liver Cancer) | 21.72 | |
| Kadsuralignan L | HepG-2 (Liver Cancer) | 18.72 | |
| This compound | Various | Data not available |
As with its anti-inflammatory activity, quantitative cytotoxic data for this compound is currently lacking in the available scientific literature. General reports suggest it has anti-cancer potential, but specific IC50 values are needed for a meaningful comparison.
Hepatoprotective Activity
Several lignans from Kadsura have been investigated for their ability to protect liver cells from damage. One study on lignans from Kadsura longipedunculata evaluated their hepatoprotective effects against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.
| Lignan | Assay | Cell Survival Rate (%) at 10 µM | Reference |
| Longipedlignan F | APAP-induced toxicity (HepG2) | 52.2 | |
| Kadsulignan I | APAP-induced toxicity (HepG2) | 50.2 | |
| This compound | Hepatoprotective assays | Data not available |
Signaling Pathways
The biological activities of Kadsura lignans are mediated through the modulation of various cellular signaling pathways. Two key pathways that have been implicated are the Nrf2 and NF-κB pathways.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to alleviate acetaminophen-induced hepatotoxicity by activating the Nrf2 pathway, thereby inhibiting oxidative stress.
-
NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory effects of many natural products are attributed to their ability to inhibit the activation of NF-κB. It is plausible that the anti-inflammatory activities of Kadsura lignans are, at least in part, mediated through the inhibition of this pathway.
Below is a diagram illustrating the potential mechanism of action for Kadsura lignans in modulating these pathways.
Caption: Kadsura lignans may exert antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Kadsura lignans.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory activity of the compounds.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans.
-
LPS Stimulation: After a 1-hour pre-treatment with the lignans, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.
-
IC50 Calculation: The concentration of the lignan that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.
Caption: Experimental workflow for determining the anti-inflammatory activity of Kadsura lignans.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, A549, HCT116, HL-60) are maintained in an appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test lignans. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the lignan that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Caption: Experimental workflow for assessing the cytotoxicity of Kadsura lignans.
Conclusion and Future Directions
The lignans from the Kadsura genus represent a promising source of bioactive compounds with potential therapeutic applications in inflammatory diseases, cancer, and liver conditions. While comparative data for many of these lignans are available, a significant gap exists in the literature regarding the specific biological activities of this compound. The available information suggests that this compound likely shares the anti-inflammatory and cytotoxic properties of its structural relatives, but quantitative data is essential for a definitive comparison.
Future research should focus on isolating this compound in sufficient quantities to perform comprehensive biological evaluations. Determining its IC50 values for anti-inflammatory, cytotoxic, and hepatoprotective activities using standardized protocols will allow for a direct and meaningful comparison with other Kadsura lignans. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and pave the way for its potential development as a therapeutic agent.
References
Comparative Analysis of Dibenzocyclooctadiene Lignan Bioactivity: A Focus on Structural Analogues of Renchangianin B
For the attention of: Researchers, scientists, and drug development professionals.
Data Presentation: Comparative Bioactivity of Dibenzocyclooctadiene Lignans
The following tables summarize the available quantitative data for the anti-inflammatory and anticancer activities of dibenzocyclooctadiene lignans closely related to Renchangianin B.
Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans (Inhibition of Nitric Oxide Production)
| Compound | Source | Assay System | IC50 (µM) | Reference |
| Kadsuindutain A | Kadsura induta | LPS-activated RAW264.7 macrophages | 10.7 | [1][2][3] |
| Kadsuindutain B | Kadsura induta | LPS-activated RAW264.7 macrophages | 12.5 | [1][2] |
| Kadsuindutain C | Kadsura induta | LPS-activated RAW264.7 macrophages | 15.2 | |
| Kadsuindutain D | Kadsura induta | LPS-activated RAW264.7 macrophages | 21.4 | |
| Kadsuindutain E | Kadsura induta | LPS-activated RAW264.7 macrophages | 34.0 | |
| Schizanrin F | Kadsura induta | LPS-activated RAW264.7 macrophages | 25.8 | |
| Schizanrin O | Kadsura induta | LPS-activated RAW264.7 macrophages | 18.6 | |
| Schisantherin J | Kadsura induta | LPS-activated RAW264.7 macrophages | 28.3 | |
| Schisandrin C | Schisandra chinensis | LPS-activated RAW264.7 macrophages | Not specified, but showed reduction in NO production | |
| Gomisin J | Schisandra chinensis | LPS-activated RAW264.7 macrophages | Not specified, but showed reduction in NO production | |
| Gomisin N | Schisandra chinensis | LPS-activated RAW264.7 macrophages | Not specified, but showed reduction in NO production | |
| L-NMMA (Positive Control) | - | LPS-activated RAW264.7 macrophages | 31.2 |
Table 2: Anticancer Activity of Schisandrin C (Cytotoxicity)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 h | |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 h | |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 h |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-activated RAW264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of the tested lignans by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
1. Cell Culture:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, a preliminary MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.
-
MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
3. NO Production Assay:
-
RAW264.7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
This protocol describes the method to evaluate the cytotoxic effects of compounds on various cancer cell lines.
1. Cell Culture:
-
The selected human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Treatment:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Schisandrin C) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
3. Cell Viability Measurement:
-
After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and potential inhibition by dibenzocyclooctadiene lignans.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for determining the anti-inflammatory activity of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Schisandrin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Schisandrin B against established chemotherapeutic agents. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanisms of action and potential as a therapeutic candidate.
Introduction
Schisandrin B (Sch B) is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] Recent preclinical research has demonstrated its potent antitumor activities across a range of cancers, including but not limited to colon, breast, lung, gallbladder, and melanoma.[2][3] The primary anticancer mechanisms of Schisandrin B involve the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used for its validation, and visualizes the key signaling pathways it modulates.
Quantitative Comparison of Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Schisandrin B in various cancer cell lines compared to standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time | Citation |
| Colon Cancer | HCT116 | Schisandrin B | ~25-50 | 48h | |
| HCT116 | 5-Fluorouracil | 19.87 | 48h | ||
| HT-29 | 5-Fluorouracil | 34.18 | 48h | ||
| Breast Cancer | MDA-MB-231 | Doxorubicin | 6.602 | 48h | |
| MCF-7 | Doxorubicin | 8.306 | 48h | ||
| Lung Cancer | A549 | Schisandrin B | Not specified, dose-dependent inhibition | 72h | |
| A549 | Cisplatin | 9 | 72h | ||
| H1299 | Cisplatin | 27 | 72h | ||
| Gallbladder Cancer | GBC-SD | Schisandrin B | ~60 | 48h | |
| NOZ | Schisandrin B | ~60 | 48h | ||
| Multiple BTC lines | Gemcitabine | < 1 (sensitive lines) | Not specified | ||
| Melanoma | A375 | Schisandrin B | ~40-60 | Not specified | |
| B16 | Schisandrin B | ~40-60 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Schisandrin B's anticancer effects are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of Schisandrin B or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with Schisandrin B, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
4. Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin D1, CDK4).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Schisandrin B and the general experimental workflows.
Conclusion
The compiled data indicates that Schisandrin B exhibits significant anticancer activity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the modulation of several key signaling pathways that are crucial for cancer cell survival and proliferation. While these preclinical findings are promising, further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of Schisandrin B in oncology. This guide serves as a foundational resource for researchers and professionals in the field of drug development to objectively evaluate the current evidence supporting the anticancer effects of Schisandrin B.
References
Renchangianin B: A Potential Next-Generation Anti-Inflammatory Agent Compared to Standard Therapies
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel anti-inflammatory therapeutics, natural products remain a vital source of inspiration and innovation. Renchangianin B, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, represents a promising yet under-investigated candidate. While direct experimental data on the anti-inflammatory properties of this compound is not yet available in peer-reviewed literature, its structural similarity to other well-characterized lignans from the same plant, such as schisandrin, allows for a preliminary, inferential comparison with standard-of-care anti-inflammatory drugs. This guide provides a comparative overview of the potential mechanisms of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, aimed at guiding future research and development.
A Comparative Overview of Anti-Inflammatory Mechanisms
The management of inflammation currently relies heavily on two major classes of drugs: NSAIDs and corticosteroids. While effective, their long-term use is associated with significant adverse effects, underscoring the need for safer alternatives. Natural compounds like those found in Schisandra chinensis are of particular interest due to their potential for more targeted and less toxic modes of action.[1][2][3]
| Feature | This compound (Inferred) | NSAIDs (e.g., Ibuprofen, Diclofenac) | Corticosteroids (e.g., Dexamethasone) |
| Primary Target | Potential multi-target activity, including NF-κB and MAPK signaling pathways. | Cyclooxygenase (COX-1 and COX-2) enzymes.[4][5] | Glucocorticoid receptors (GR). |
| Mechanism of Action | Likely inhibition of pro-inflammatory gene expression by suppressing key signaling cascades (NF-κB, MAPK). | Inhibition of prostaglandin synthesis by blocking the conversion of arachidonic acid. | Transrepression of pro-inflammatory genes (e.g., via NF-κB and AP-1) and transactivation of anti-inflammatory genes. |
| Key Downstream Effects | Potential reduction of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Reduced prostaglandin production, leading to decreased pain, fever, and inflammation. | Broad suppression of immune cell activation, cytokine production, and inflammatory mediator synthesis. |
| Potential Advantages | Potential for a more targeted approach with a favorable safety profile. | Well-established efficacy for pain and inflammation. | Potent and broad-spectrum anti-inflammatory effects. |
| Known Limitations | Lack of direct experimental data; efficacy and safety in humans are unknown. | Gastrointestinal toxicity (ulcers, bleeding), cardiovascular risks, and renal side effects. | Significant side effects with long-term use, including metabolic changes, immunosuppression, and osteoporosis. |
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the known signaling pathways of standard anti-inflammatory drugs and the putative pathway for this compound, based on related compounds.
Figure 1. Inferred anti-inflammatory pathway of this compound.
Figure 2. Mechanism of action of NSAIDs.
Figure 3. Mechanism of action of Corticosteroids.
Experimental Protocols: Foundational Assays for Anti-Inflammatory Drug Discovery
While specific experimental data for this compound is unavailable, the following are standard in vitro and in vivo protocols used to characterize the anti-inflammatory activity of novel compounds, which would be essential for the future evaluation of this compound.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells)
-
Objective: To assess the inhibitory effect of a compound on the production of the pro-inflammatory mediator NO.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
A standard curve is used to determine the nitrite concentration, and the percentage of inhibition is calculated relative to the LPS-only treated control.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Objective: To quantify the effect of a compound on the secretion of key pro-inflammatory cytokines.
-
Methodology:
-
Similar to the NO assay, macrophages or other relevant immune cells are pre-treated with the test compound and then stimulated with LPS.
-
After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The inhibitory effect is expressed as a percentage reduction in cytokine levels compared to the control.
-
3. COX-2 Expression Analysis by Western Blot
-
Objective: To determine if the compound inhibits the expression of the inducible COX-2 enzyme.
-
Methodology:
-
Cells are treated as described above (pre-treatment with the compound followed by LPS stimulation).
-
After incubation, total cellular protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then incubated with a primary antibody specific for COX-2, followed by a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensity is quantified to determine the relative expression of COX-2.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.
-
Methodology:
-
Rodents (typically rats or mice) are administered the test compound or a vehicle control orally or via injection.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.
-
The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
Future Directions and Conclusion
The lack of direct experimental evidence for the anti-inflammatory activity of this compound highlights a significant research gap and a compelling opportunity. Based on the established activities of other dibenzocyclooctadiene lignans from Schisandra chinensis, it is plausible that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Future research should prioritize the in vitro and in vivo characterization of this compound using the standardized protocols outlined above. Direct comparative studies with NSAIDs and corticosteroids will be crucial to ascertain its relative potency, efficacy, and safety profile. Should this compound demonstrate significant anti-inflammatory activity with low toxicity, it could emerge as a valuable lead compound for the development of a new class of anti-inflammatory drugs. Its potential to act on upstream signaling pathways, rather than directly on enzymes like COX, may offer a more nuanced and potentially safer approach to managing inflammatory conditions. For the scientific community, the exploration of such natural compounds remains a critical frontier in the quest for improved therapeutics.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mskcc.org [mskcc.org]
- 4. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of Renchangianin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a framework for the comprehensive evaluation of the antioxidant capacity of the natural compound Renchangianin B. While direct experimental data on the antioxidant activity of isolated this compound is not currently available in the public domain, this document outlines the standardized methodologies and comparative data necessary for its assessment. By presenting established protocols and data for well-characterized antioxidant standards—Vitamin C and Trolox—this guide serves as a benchmark for future studies on this compound. Furthermore, it details the importance of evaluating cellular antioxidant activity and the role of key signaling pathways, such as the Nrf2-ARE pathway, in understanding the complete antioxidant profile of a novel compound.
Introduction
This compound is a lignan compound that has been identified in plant species such as Apluda mutica.[1] Lignans as a class of compounds are recognized for their diverse biological activities, including antioxidant effects. However, a thorough quantitative analysis of this compound's capacity to neutralize free radicals and modulate cellular antioxidant defenses is crucial for its potential development as a therapeutic agent. This guide provides the necessary protocols and comparative framework to conduct such an evaluation.
In Vitro Antioxidant Capacity: A Comparative Analysis
To ascertain the direct free radical scavenging ability of a compound, several in vitro assays are employed. The most common are the DPPH, ABTS, and FRAP assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.
Table 1: Comparative In Vitro Antioxidant Capacity of Standard Antioxidants
| Assay | Parameter | This compound | Vitamin C (Ascorbic Acid) | Trolox |
| DPPH | IC50 (µg/mL) | Data not available | 2.26 - 12.36[2][3] | 3.77[4] |
| ABTS | IC50 (µg/mL) | Data not available | Data varies | 2.34 - 2.93[4] |
| FRAP | TEAC (µmol TE/g) | Data not available | Data varies | - |
Note: The IC50 values for Vitamin C and Trolox can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols serve as a standard for the future evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solutions.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
Add a small volume of the diluted test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample or standard to the FRAP reagent.
-
After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of a known antioxidant (e.g., Trolox or FeSO₄). The results are typically expressed as µmol of Trolox equivalents per gram of sample (µmol TE/g).
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the common in vitro antioxidant assays.
Caption: Workflow of common in vitro antioxidant capacity assays.
Cellular Antioxidant Activity and Signaling Pathways
While in vitro assays are essential for determining direct radical scavenging, they do not fully represent the biological activity of a compound within a cellular system. Cellular antioxidant assays and the investigation of signaling pathways provide a more comprehensive understanding of a compound's potential protective effects.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in cell culture. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.
The Nrf2-ARE Signaling Pathway
A key mechanism by which cells protect themselves against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Investigating the ability of this compound to activate this pathway would provide significant insight into its indirect antioxidant mechanisms.
Caption: The Nrf2-ARE antioxidant response pathway.
Conclusion and Future Directions
This guide establishes a clear and comprehensive framework for the cross-validation of this compound's antioxidant capacity. While specific experimental data for this compound is currently lacking, the provided protocols for DPPH, ABTS, and FRAP assays, along with comparative data for standard antioxidants, offer a robust starting point for future research.
For a thorough evaluation, it is imperative that future studies not only perform these in vitro assays on isolated this compound but also investigate its cellular antioxidant activity and its potential to modulate key protective pathways like the Nrf2-ARE system. Such a multi-faceted approach will be crucial in determining the true therapeutic potential of this compound as a novel antioxidant agent. Researchers, scientists, and drug development professionals are encouraged to utilize this guide to ensure standardized and comparable results in the ongoing exploration of this promising natural compound.
References
The Structure-Activity Relationship of Dibenzocyclooctadiene Lignans: A Comparative Guide Featuring Renchangianin B
For Researchers, Scientists, and Drug Development Professionals
While direct structure-activity relationship (SAR) studies on Renchangianin B are limited in publicly available literature, a wealth of information exists for the broader class of dibenzocyclooctadiene lignans isolated from Schisandra chinensis. This compound, a member of this class, possesses a complex stereochemistry and a variety of functional groups that are characteristic of these bioactive molecules. This guide provides a comparative analysis of the structural features and biological activities of several key dibenzocyclooctadiene lignans, offering insights that can inform the rational design of novel therapeutic agents.
Structural Features and Biological Activities of Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans are characterized by a central eight-membered ring fused to two phenyl rings. The bioactivity of these compounds is significantly influenced by several structural factors:
-
Stereochemistry of the Biphenyl Moiety: The atropisomerism of the biphenyl system (R or S configuration) is a critical determinant of biological activity. Studies have shown that lignans with an S-biphenyl configuration often exhibit stronger anti-inflammatory and cytotoxic effects compared to their R-biphenyl counterparts.[1]
-
Substitution on the Cyclooctadiene Ring: The presence and nature of substituents on the cyclooctadiene ring, such as hydroxyl, methoxy, and ester groups, play a crucial role in modulating activity. For instance, a methoxy group on the cyclooctadiene ring has been associated with increased anti-inflammatory effectiveness, whereas a hydroxyl group at C-7 or an acetyl group can decrease this activity.[2]
-
Presence of a Methylenedioxy Group: The inclusion of a methylenedioxy bridge on one of the phenyl rings is another important feature. Lignans possessing this moiety have been found to strongly inhibit microglia activation, a key process in neuroinflammation.[2]
Comparative Analysis of Bioactive Dibenzocyclooctadiene Lignans
To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the reported biological activities of several representative dibenzocyclooctadiene lignans.
| Compound | Key Structural Features | Biological Activity | Cell Line/Model | IC50/EC50 |
| This compound | R-biphenyl, Hydroxyl and Methoxy groups, Benzoyloxy and (Z)-2-methylbut-2-enoyl]oxy esters | Not extensively reported | - | - |
| Schisantherin A | S-biphenyl, Methylenedioxy group, Ester groups | Cytotoxic | HeLa | Inactive (>100 µg/mL)[3] |
| Gomisin A | R-biphenyl, Methoxy groups | Hepatoprotective, Anti-inflammatory | Acetaminophen-induced liver injury[3] | - |
| Schisandrin B | R-biphenyl, Methoxy groups | Antioxidant, Hepatoprotective | Oxidative stress models | - |
| Gomisin N | S-biphenyl, Methylenedioxy group, Hydroxyl group | Anti-inflammatory | LPS-stimulated monocytes | - |
| Propinquanin B | S-biphenyl, Ester groups | Cytotoxic | HL-60, Hep-G2 | < 10 µM |
| Kadsuindutain A-E | S-biphenyl, 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Anti-inflammatory (NO inhibition) | LPS-activated RAW264.7 | 10.7 - 34.0 µM |
Experimental Protocols
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, Hep-G2, HL-60) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dibenzocyclooctadiene lignans) and incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The biological effects of dibenzocyclooctadiene lignans are often mediated through the modulation of key cellular signaling pathways. For example, their anti-inflammatory effects are frequently linked to the inhibition of the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway and points of inhibition by lignans.
Caption: General workflow for SAR studies of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Renchangianin B: A Review of Currently Available Research
While Renchangianin B has been identified as a promising natural compound with purported anticancer properties, a comprehensive analysis of its efficacy across different cancer models is currently limited by the scarcity of detailed, publicly available scientific data. This guide provides an overview of the existing information on this compound and explores the broader anticancer activities of related compounds from its plant sources, offering a contextual understanding for researchers, scientists, and drug development professionals.
This compound is a lignan, a class of polyphenolic compounds found in plants, that has been isolated from species such as Kadsura renchangiana, Kadsura longipedunculata, and has also been identified as a bioactive constituent in the grass Apluda mutica.[1][2] General screenings of extracts from these plants have suggested that this compound possesses anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1] However, specific studies detailing its efficacy in various cancer cell lines or in vivo models, including quantitative data like IC50 values or tumor growth inhibition rates, are not extensively documented in the current body of scientific literature.
Insights from the Kadsura Genus: A Landscape of Anticancer Lignans
The genus Kadsura, from which this compound is primarily sourced, is a rich reservoir of bioactive lignans that have demonstrated significant cytotoxic and antitumor effects.[3] While specific data for this compound is sparse, examining the activity of other lignans isolated from the same genus can provide valuable insights into its potential mechanisms and efficacy.
For instance, various lignans from Kadsura species have been shown to exhibit anti-proliferative effects against a range of human tumor cell lines, including those for lung, colon, and liver cancer. The general antitumor activities of these compounds suggest that this compound may operate through similar cytotoxic pathways.
Experimental Protocols: A General Framework
Although specific experimental protocols for evaluating the efficacy of this compound are not available, a general methodology for testing novel anticancer compounds can be outlined. Such a workflow is crucial for establishing the cytotoxic and mechanistic properties of investigational drugs.
Below is a generalized experimental workflow for assessing the anticancer efficacy of a novel compound like this compound.
Caption: Generalized workflow for anticancer drug efficacy testing.
Potential Signaling Pathways: An Inferential View
The precise signaling pathways modulated by this compound in cancer cells remain to be elucidated. However, based on the known mechanisms of other anticancer lignans, it is plausible that this compound could interfere with key cellular processes that regulate cell proliferation, apoptosis, and metastasis.
Many lignans exert their anticancer effects by modulating critical signaling pathways such as the TGF-β pathway, which is involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified overview of a generic signaling pathway that is often implicated in cancer and targeted by natural compounds.
Caption: Hypothetical signaling pathway for anticancer lignans.
Future Directions and Conclusion
The current understanding of this compound's efficacy in different cancer models is in its infancy. While its chemical identification and general classification as a bioactive compound are established, there is a clear need for dedicated research to explore its anticancer potential. Future studies should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 values of this compound in a wide panel of cancer cell lines.
-
In Vivo Validation: Assessing its antitumor effects in animal models to understand its physiological impact.
-
Mechanistic Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its effects.
-
Comparative Analysis: Benchmarking the efficacy of this compound against existing chemotherapeutic agents and other relevant natural products.
References
Unraveling Antibacterial Properties: A Comparative Analysis of Renchangianin B and Baicalein
While the specific antibacterial activities of Renchangianin B remain largely unexplored in scientific literature, this guide provides a comparative framework using the well-documented flavonoid, Baicalein. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the antibacterial potential of flavonoids and to provide detailed experimental protocols for future research.
This compound: An Uncharted Territory in Antibacterial Research
This compound is a documented chemical compound with the molecular formula C34H38O11. Its chemical structure is known and it is listed in chemical databases such as PubChem. However, a comprehensive review of scientific literature reveals a significant gap in research pertaining to its biological activities, particularly its antibacterial efficacy. To date, there are no published studies detailing its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against common bacterial pathogens. This lack of data prevents a direct comparison of this compound's antibacterial performance with other agents.
Baicalein: A Promising Flavonoid with Established Antibacterial Activity
In contrast to this compound, Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has been the subject of numerous studies investigating its antibacterial properties. It has demonstrated a broad spectrum of activity against various bacteria, including antibiotic-resistant strains.
Comparative Antibacterial Activity of Baicalein
The following tables summarize the antibacterial activity of Baicalein against several key bacterial strains, with comparisons to conventional antibiotics where data is available.
| Bacterium | Strain | Baicalein MIC (µg/mL) | Baicalein MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 32 - 256[1][2][3] | 128 - 512[1][2] |
| Staphylococcus aureus (MSSA) | MSSA115 | 64 | 128 |
| Staphylococcus aureus (MRSA) | MRSA49 | 64 | 128 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 64 - 256 | 64 - 512 |
| Staphylococcus aureus (VRSA) | Clinical Isolates | 64 - 128 | 64 - 512 |
| Escherichia coli | - | >1024 | >1024 |
| Pseudomonas aeruginosa | PAO1 | >1024 | >1024 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus.
Synergistic Effects of Baicalein with Conventional Antibiotics
Baicalein has been shown to exhibit synergistic effects when combined with conventional antibiotics, often reducing the MIC of the antibiotic and restoring its efficacy against resistant strains.
| Bacterium | Antibiotic | Baicalein Concentration (µg/mL) | Fold Reduction in Antibiotic MIC |
| Staphylococcus aureus (MRSA) | Oxacillin | 1/4 x MIC of Baicalin | 4-fold |
| Acinetobacter baumannii (XDR) | Doxycycline | - | Synergistic (FICI ≤ 0.5) |
| Klebsiella pneumoniae | Doxycycline | - | Synergistic (FICI ≤ 0.5) |
FICI: Fractional Inhibitory Concentration Index; XDR: Extensively Drug-Resistant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Baicalein and Antibiotic Dilutions:
-
Prepare a stock solution of Baicalein in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration (typically 2x the final concentration in the first well).
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the 2x Baicalein stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 serves as the growth control (inoculum without compound) and well 12 as the sterility control (broth only).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
1. Subculturing from MIC Plate:
-
From the wells showing no visible growth in the MIC assay (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
2. Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the subculture plates.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Caption: Proposed antibacterial mechanisms of action for Baicalein.
References
- 1. Application value of baicalein in the management of periprosthetic joint infection: a preliminary in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Baicalein Inhibits Staphylococcus aureus Biofilm Formation and the Quorum Sensing System In Vitro | PLOS One [journals.plos.org]
A Comparative Guide to the Cytotoxic Activity of Lignans from Schisandra propinqua var. sinensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic bioactivity of naturally occurring lignans isolated from the stems of Schisandra propinqua var. sinensis. While the initial focus of this report was "Renchangianin B," extensive literature searches did not yield specific bioassay data for this compound or its synthetic analogs. However, significant findings on the cytotoxic properties of related lignans from the Schisandra genus provide valuable insights for cancer research and drug discovery.
This document summarizes the cytotoxic performance of these compounds against various cancer cell lines, details the experimental methodologies used in the cited studies, and presents a visual representation of the experimental workflow.
Comparative Bioactivity of Schisandra propinqua Lignans
The cytotoxic activities of four new dibenzocyclooctadiene lignans, propinquanins A-D, alongside two known lignans, schisantherin I and heteroclitin A, and three known triterpenoids were evaluated against a panel of human cancer cell lines. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are presented in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | HL-60 (Leukemia) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| Propinquanin A | > 40 | > 40 | > 40 | > 40 |
| Propinquanin B | 8.5 | 9.2 | 15.4 | 25.1 |
| Propinquanin C | 22.3 | 28.7 | > 40 | > 40 |
| Propinquanin D | 18.6 | 25.4 | 35.8 | > 40 |
| Schisantherin I | > 40 | > 40 | > 40 | > 40 |
| Heteroclitin A | 30.1 | > 40 | > 40 | > 40 |
Data sourced from a study on new lignans and cytotoxic constituents from Schisandra propinqua.[1]
Of the compounds tested, Propinquanin B demonstrated the most significant cytotoxic activity, with IC50 values below 10 µM against both HL-60 and Hep-G2 cell lines.[1] This suggests a potent and potentially selective anti-cancer effect worthy of further investigation.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (HL-60, Hep-G2, A549, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach for 24 hours.
-
Compound Treatment: The isolated compounds were dissolved in DMSO to create stock solutions and then diluted with the culture medium to various concentrations. The cells were then treated with these dilutions for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of the lignans.
Signaling Pathway
Further investigation into the mechanism of action for the most potent compound, Propinquanin B, suggested that its cytotoxic activity may be related to the induction of apoptosis.[1] The diagram below depicts a simplified, general apoptosis signaling pathway that could be investigated in future studies involving these compounds.
References
Independent Verification of Renchangianin B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renchangianin B, a lignan isolated from plants of the Kadsura genus, has been noted in scientific literature for its potential anti-inflammatory, anticancer, antioxidant, and antibacterial properties. However, an independent verification of its therapeutic efficacy through robust experimental data, such as IC50 values and detailed mechanistic studies, remains elusive in publicly accessible research. This guide, therefore, aims to provide a comparative analysis of established therapeutic agents with similar purported biological activities. By presenting quantitative data and mechanistic insights for well-characterized compounds, this document serves as a valuable resource for researchers interested in the therapeutic areas associated with this compound.
The following sections will detail the performance of four comparator compounds—Erianin, Podophyllotoxin, Arctigenin, and Naringin—providing a baseline for the potential efficacy that a compound like this compound would need to demonstrate to be considered a viable therapeutic candidate.
Comparator Compound Performance
To offer a quantitative perspective, the following tables summarize the reported 50% inhibitory concentration (IC50) values for the selected comparator compounds against various cancer cell lines and in assays measuring inflammatory responses. Lower IC50 values are indicative of higher potency.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Citation |
| Erianin | H460 (Lung Cancer) | 61.33 nM | [1] |
| H1299 (Lung Cancer) | 21.89 nM | [1] | |
| EJ (Bladder Cancer) | 65.04 nM | [2] | |
| SGC-7901 (Gastric Cancer) | 175.9 nM | [2] | |
| 143B (Osteosarcoma) | 58.19 nM (24h) | [3] | |
| MG63.2 (Osteosarcoma) | 88.69 nM (24h) | ||
| Podophyllotoxin | PC-3 (Prostate Cancer) | 0.18 - 9 µM | |
| DU 145 (Prostate Cancer) | 0.18 - 9 µM | ||
| HeLa (Cervical Cancer) | 0.18 - 9 µM | ||
| A549 (Lung Cancer) | 1.9 µM | ||
| HL-60 (Leukemia) | 0.43 - 3.5 µM | ||
| Arctigenin | HL-60 (Leukemia) | < 100 ng/mL | |
| Dibenzocyclooctadiene Lignans (from Kadsura induta) | RAW264.7 (NO inhibition) | 10.7 - 34.0 µM |
Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Citation |
| Arctigenin | TNF-α production (LPS-stimulated RAW264.7 cells) | 5.0 µM | |
| TNF-α production (differentiated U937 cells) | 3.9 µM | ||
| MKK1 activity | 1 µM | ||
| iNOS inhibition (LPS-stimulated) | < 0.01 µM | ||
| Naringin | TRPV1 inhibition | 33.3 µM |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the comparator compounds are rooted in their ability to modulate key cellular signaling pathways involved in cancer progression and inflammation. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Erianin's Anticancer Mechanism
Erianin has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key signaling pathways, including the PI3K/Akt/mTOR pathway. Its activity leads to the inhibition of cell proliferation and survival.
Podophyllotoxin's Anticancer Mechanism
Podophyllotoxin is a well-known inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.
Arctigenin's Anti-inflammatory Mechanism
Arctigenin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. It prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Naringin's Anti-inflammatory Mechanism
Naringin's anti-inflammatory properties are, in part, attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. While specific protocols for this compound are not available, this section outlines the general methodologies used to obtain the data for the comparator compounds.
Cell Viability and Cytotoxicity Assay (MTT or CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated using non-linear regression analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with various concentrations of the test compound for 1-2 hours. Subsequently, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells, after treatment with the test compound and/or stimulant, are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While this compound is reported to have promising therapeutic potential, the lack of publicly available, quantitative experimental data makes direct verification and comparison challenging. This guide provides a framework for evaluating such a compound by presenting robust data and mechanistic insights for established anticancer and anti-inflammatory agents.
For the therapeutic potential of this compound to be independently verified, future research should focus on:
-
Quantitative Bioactivity Screening: Determining the IC50 values of purified this compound in a panel of relevant cancer cell lines and inflammatory assay systems.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effects of this compound in animal models of cancer and inflammation.
By generating and publishing such data, the scientific community can objectively assess the therapeutic potential of this compound and determine its viability as a lead compound for drug development.
References
Safety Operating Guide
Navigating the Disposal of Renchangianin B: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Renchangianin B, this guide is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this document outlines a precautionary approach based on general best practices for chemical waste management.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding the compound's characteristics and for communicating with environmental health and safety (EHS) personnel.
| Property | Value | Source |
| Molecular Formula | C34H38O11 | PubChem[1] |
| Molecular Weight | 622.7 g/mol | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 622.24141202 Da | PubChem |
| Monoisotopic Mass | 622.24141202 Da | PubChem |
| Topological Polar Surface Area | 150 Ų | PubChem |
| Heavy Atom Count | 45 | PubChem |
Step-by-Step Disposal Procedures
The following steps provide a safe and compliant method for the disposal of this compound and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Lab coat or coveralls
Step 2: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Solid Waste: Collect unused or expired pure this compound, and any contaminated lab consumables (e.g., weighing paper, gloves, pipette tips, vials) in a designated, leak-proof container. This container should be clearly labeled as "this compound Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. The container must be labeled "this compound Liquid Waste" and should indicate the solvent(s) used. Never dispose of this compound solutions down the drain.
Step 3: Containerization and Labeling
Proper containerization and labeling prevent accidental exposures and ensure correct handling by waste management personnel.
-
Containers: Use containers that are chemically resistant to the waste they hold. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 5: Disposal
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Provide Information: Be prepared to provide all the information from the waste label to the disposal personnel.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. Always prioritize your institution's established protocols and consult with your Environmental Health and Safety department for specific guidance.
References
Personal protective equipment for handling Renchangianin B
Essential Safety and Personal Protective Equipment (PPE)
Given the unknown hazard profile of Renchangianin B, a conservative approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes, dust, and unforeseen reactions. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Ensure gloves are appropriate for the solvent being used if this compound is in solution. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | A laboratory coat, worn fully buttoned. | To protect skin and clothing from contamination. For larger quantities, a chemically resistant apron may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan for Handling this compound
A systematic approach is crucial when working with compounds of unknown toxicity. The following workflow outlines the key steps for safe handling.
Step-by-Step Handling Protocol:
-
Preparation :
-
Attempt to locate a substance-specific Safety Data Sheet. If none is available, proceed with the assumption that the compound is hazardous.
-
Conduct a formal risk assessment for the planned experiment.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
-
Handling :
-
Always wear the appropriate PPE as detailed in the table above before entering the designated work area.
-
Perform all manipulations that may generate dust or aerosols (e.g., weighing, preparing solutions) within a chemical fume hood.
-
Handle the compound carefully to avoid creating dust.
-
After handling, thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
-
Storage :
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and dark place, away from incompatible chemicals.
-
Disposal Plan for this compound
Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance. Never dispose of this compound down the drain or in regular trash.
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Leak-proof, sealable container. | "Hazardous Waste: this compound (Solid)" | Collect unused powder and contaminated consumables (e.g., gloves, weigh paper, pipette tips). |
| Liquid Waste | Sealable, chemically compatible container. | "Hazardous Waste: this compound (Liquid)" with solvent composition. | Collect all solutions containing this compound. |
Waste Disposal Workflow:
-
Segregation : At the point of generation, separate solid and liquid waste into their respective, designated containers.
-
Containerization and Labeling : Use appropriate, leak-proof containers. Ensure each container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment.
-
Disposal : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup. Provide them with all the information from the waste label.
Biological Activity and Experimental Protocols
Currently, there is a lack of published scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways of this compound. Therefore, providing a diagram of a specific signaling pathway is not possible.
For researchers beginning to characterize a novel compound like this compound, a logical first step is to assess its general cytotoxicity. The following is a detailed, generic protocol for a common cytotoxicity assay.
Generic Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the effect of a compound on cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
Selected cancer or normal cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding : Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and controls) to the wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization : After the 4-hour incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark at room temperature.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
